tert-Butyl 2-bromoisobutyrate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNJALYNQVQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178579 | |
| Record name | tert-Butyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23877-12-5 | |
| Record name | 1,1-Dimethylethyl 2-bromo-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23877-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromo-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023877125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 2-bromo-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromo-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl 2-bromoisobutyrate: A Technical Guide for Researchers
Introduction
tert-Butyl 2-bromoisobutyrate is an organobromine compound widely utilized in the field of polymer chemistry. Its primary application lies in its role as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. This technical guide provides an in-depth overview of the properties, applications, and a representative experimental protocol for this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identification and Properties
The fundamental identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 23877-12-5[1][2][3][] |
| Molecular Formula | C8H15BrO2[1][2][3][] |
| Molecular Weight | 223.11 g/mol [1][3] |
| Appearance | Colorless to almost colorless clear liquid[] |
| Boiling Point | 175.5 °C at 760 mmHg, 37 °C at 1 mmHg |
| Density | 1.258 g/cm³, 1.196 g/mL at 20 °C[5] |
| Refractive Index (n20/D) | 1.436[1][5] |
| Flash Point | 66.8 °C[1], 67 °C |
| Solubility | Soluble in chloroform. |
| Vapor Pressure | 1.15 mmHg at 25°C[1] |
Applications in Polymer Synthesis
The principal application of this compound is as an initiator in Atom Transfer Radical Polymerization (ATRP).[1][5][6] ATRP is a powerful technique for creating polymers with controlled architecture, such as block copolymers, star polymers, and polymers with specific end-group functionalities. The tert-butyl ester group can be hydrolyzed post-polymerization to yield a carboxylic acid group, providing a route to amphiphilic block copolymers and other functional materials.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (B99206) (MMA)
This section provides a detailed, representative methodology for the ATRP of methyl methacrylate (MMA) using this compound as the initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Dry the anisole over molecular sieves.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and subject it to several cycles of vacuum and backfilling with argon or nitrogen to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), MMA (e.g., 5 mL, 46.7 mmol), and PMDETA (e.g., 0.10 mmol) to the Schlenk flask via syringe.
-
Stir the mixture to allow for the formation of the copper-ligand complex, which should result in a colored solution.
-
Initiation: Inject this compound (e.g., 0.05 mmol) into the reaction mixture to start the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: Samples can be taken periodically via a degassed syringe to monitor the monomer conversion (by gas chromatography or NMR) and the evolution of molecular weight and polydispersity (by gel permeation chromatography).
-
Termination and Purification: After the desired time or monomer conversion is reached, the polymerization is quenched by opening the flask and exposing the catalyst to air. The reaction mixture is then diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent such as cold methanol, filtered, and dried under vacuum.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in ATRP.
Caption: General mechanism of ATRP initiated by this compound.
Caption: Experimental workflow for ATRP using this compound.
Safety and Handling
This compound is a combustible liquid and causes skin and eye irritation. It may also cause respiratory irritation.[7][8] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7][8] Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. mdpi.com [mdpi.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
tert-Butyl 2-bromoisobutyrate synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl 2-bromoisobutyrate
Introduction
This compound (t-BBiB) is a crucial organic compound widely utilized in polymer chemistry. Its primary application is as a highly effective initiator for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures. This guide provides a comprehensive overview of a modern and efficient method for the synthesis of this compound, followed by a detailed purification protocol designed for researchers and professionals in chemical and materials science.
The traditional synthesis methods, which often involve the reaction of α-bromo isobutyryl bromide with tert-butanol (B103910) or the use of strong proton acids like concentrated sulfuric acid as catalysts, are plagued by issues such as low conversion rates, equipment corrosion, and significant generation of chemical waste.[1] The protocol detailed below focuses on a superior method: the esterification of α-bromoisobutyric acid with isobutene, catalyzed by a recyclable cation exchange resin. This approach is characterized by its simple process, high product purity, and more environmentally benign profile.[1][2]
Synthesis of this compound
The premier method for synthesizing t-BBiB involves the direct esterification of α-bromoisobutyric acid with isobutene. A solid acid catalyst, in the form of a cation exchange resin, facilitates the reaction, offering high catalytic activity, good selectivity, and ease of separation from the reaction mixture.[2]
Synthesis Workflow
The overall workflow for the synthesis is depicted below, starting from the initial charging of the reactor to the final crude product.
Caption: Workflow for the catalyzed esterification synthesis of crude this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures utilizing cation exchange resins.[1][3]
-
Reactor Setup: Into a 500 mL three-neck flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add 100 g of α-bromoisobutyric acid, 200 g of dichloromethane (solvent), 10 g of tert-butanol, and 1 g of a polymerization inhibitor (e.g., hydroquinone (B1673460) or p-hydroxyanisole).[1][3]
-
Catalyst Addition: Add 5-10 g of a cation exchange resin (e.g., D003, CH-A, or CHR-06 type) to the flask.[1][3]
-
Initiation of Reaction: Begin stirring and heat the mixture to a controlled temperature of 40-45 °C to initiate reflux.[1][2]
-
Isobutene Introduction: Once reflux begins, introduce approximately 50-55 g of isobutene gas through the gas inlet tube over a period of 2 hours. The molar ratio of α-bromoisobutyric acid to isobutene should be approximately 1:1.1 to 1:1.3.[1][2]
-
Reaction Completion: After the addition of isobutene is complete, maintain the reaction at reflux for an additional 2-3 hours to ensure completion.[1][3]
-
Cooling: After the insulation period, cool the reaction solution to room temperature. The resulting mixture is the crude product, which will proceed to the purification stage.
Quantitative Data: Synthesis Parameters
| Parameter | Value/Description | Source(s) |
| Reactants | α-Bromoisobutyric Acid, Isobutene | [1][2] |
| Catalyst | Cation Exchange Resin (e.g., D001, D003, 732) | [1][2] |
| Solvent | Dichloromethane | [1][3] |
| Inhibitor | Hydroquinone or p-hydroxyanisole | [1][3] |
| Molar Ratio (Acid:Isobutene) | 1 : 1.1-1.3 | [1][2] |
| Reaction Temperature | 40-45 °C (preferred) | [1][2] |
| Reaction Time | 2-6 hours | [2] |
| Typical Yield | 80-90% | [2] |
Purification of this compound
The purification process is critical for removing the catalyst, unreacted starting materials, and solvent to obtain a high-purity final product suitable for sensitive applications like ATRP. The process involves filtration, neutralization, and a two-stage distillation.
Purification Workflow
The multi-step purification process for isolating the final product is outlined in the diagram below.
Caption: Step-by-step workflow for the purification of this compound.
Experimental Protocol: Purification
-
Catalyst Removal: Filter the crude reaction solution to remove the solid cation exchange resin.[1][3] The resin can be washed, dried, and potentially reused.
-
Neutralization: Transfer the filtrate to a separation funnel or appropriate vessel. Add triethylamine (B128534) dropwise while monitoring the pH until the solution reaches a pH of 6.5-7.0.[1][2][3] This step neutralizes any remaining acidic components.
-
Solvent Removal: Subject the neutralized solution to atmospheric distillation at a temperature of approximately 80-85 °C to remove the dichloromethane solvent.[1][2][3]
-
Final Purification: The remaining residue is then purified by vacuum distillation.[1][3] The final product, this compound, is collected as a colorless liquid. The boiling point is dependent on the vacuum applied (e.g., 37 °C at 1 mmHg). The final purity achieved through this method is typically high, often exceeding 98%.[1][3]
Product Characterization Data
The identity and purity of the final product are confirmed through standard analytical techniques. Key physical and spectroscopic data are summarized below.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity (by GC) | ≥98.0% | [1][3] |
| Molecular Formula | C₈H₁₅BrO₂ | [4] |
| Molecular Weight | 223.11 g/mol | [4] |
| Boiling Point | 175.5 °C / 760 mmHg; 37 °C / 1 mmHg | [4] |
| Density | 1.196 - 1.258 g/mL (at 20-25 °C) | [4][5] |
| Refractive Index (n20/D) | 1.436 - 1.440 | [4] |
| Storage Temperature | Room Temperature, recommended <15°C |
Conclusion
The synthesis of this compound via cation exchange resin-catalyzed esterification of α-bromoisobutyric acid and isobutene represents a significant advancement over previous methods. It provides a scalable, high-yield, and environmentally conscious route to a high-purity product. The detailed purification protocol, involving filtration, neutralization, and fractional distillation, is essential for achieving the quality required for demanding applications such as atom transfer radical polymerization. This guide provides the necessary technical details for its successful implementation in a laboratory or industrial setting.
References
- 1. Page loading... [guidechem.com]
- 2. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]
- 3. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. α-溴异丁酸叔丁酯 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
Navigating Polymer Synthesis: A Technical Guide to the Reactivity of tert-Butyl 2-Bromoisobutyrate with Diverse Monomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of controlled radical polymerization, tert-butyl 2-bromoisobutyrate has emerged as a pivotal initiator, particularly for Atom Transfer Radical Polymerization (ATRP). Its robust nature and predictable initiation kinetics have made it an indispensable tool for the synthesis of well-defined polymers with tailored architectures. This technical guide delves into the reactivity of this compound with a range of monomers, providing a comprehensive overview of its capabilities in polymer synthesis, with a particular focus on applications in drug delivery. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in their polymer design and synthesis endeavors.
Reactivity and Polymerization Outcomes: A Quantitative Overview
The efficacy of this compound as an ATRP initiator is demonstrated by its ability to control the polymerization of various monomers, yielding polymers with predictable molecular weights and low polydispersity indices (PDI). The following tables summarize key quantitative data from polymerizations of several common monomers initiated with this compound or its close structural analog, ethyl 2-bromoisobutyrate, which exhibits similar reactivity. These data highlight the versatility of this initiator system.
Table 1: ATRP of Acrylates Initiated by Alkyl 2-Bromoisobutyrates
| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| tert-Butyl Acrylate (tBA) | This compound | CuBr/Me6TREN | DMSO | 25 | 1 | >95 | - | <1.2 |
| tert-Butyl Acrylate (tBA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 50 | 4 | 96 | 7,300 | 1.11 |
| n-Butyl Acrylate (nBA) | Ethyl 2-bromoisobutyrate | CuBr/dNbpy | Benzene | 80 | 2 | ~90 | 10,000 | 1.1 |
| Methyl Acrylate (MA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 60 | 3.7 | - | 10,200 | 1.07 |
Note: Me6TREN = Tris(2-dimethylaminoethyl)amine, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine. Data is compiled from multiple sources and represents typical results.
Table 2: ATRP of Methacrylates and Styrene Initiated by Alkyl 2-Bromoisobutyrates
| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Anisole | 30 | - | >90 | - | <1.2 |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | NiBr2(PPh3)2 | Toluene | 85 | 4 | ~90 | 15,000 | 1.2 |
| Styrene | Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 110 | 4 | 92 | 24,100 | 1.25 |
| Styrene | 4-tert-butylphenyl(2-bromopropionate) | CuBr/bpy | Bulk | 100 | 2.5 | 41 | 4,500 | 1.15 |
Note: PPh3 = Triphenylphosphine, bpy = 2,2'-bipyridine. Data is compiled from multiple sources and represents typical results.
Experimental Protocols: A Step-by-Step Guide
The successful synthesis of well-defined polymers using this compound relies on meticulous experimental technique. Below are detailed protocols for the synthesis of a macroinitiator from a hydroxyl-terminated polymer and a general procedure for ATRP.
Protocol 1: Synthesis of a Poly(ethylene glycol) (PEG)-based Macroinitiator
This protocol describes the conversion of a hydroxyl-terminated PEG (mPEG-OH) into a macroinitiator capable of initiating ATRP. This is a common first step in the synthesis of amphiphilic block copolymers for drug delivery applications.[1]
Materials:
-
Methoxy poly(ethylene glycol) (mPEG-OH)
-
2-Bromoisobutyryl bromide
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-OH in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 to 2 equivalents relative to mPEG-OH) to the solution.
-
Slowly add 2-bromoisobutyryl bromide (1.2 to 1.5 equivalents relative to mPEG-OH) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or ¹H NMR.
-
Once the reaction is complete, filter the solution to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the resulting mPEG-Br macroinitiator in cold anhydrous diethyl ether.
-
Dry the purified macroinitiator under vacuum.
Protocol 2: General Atom Transfer Radical Polymerization (ATRP)
This protocol outlines a typical ATRP procedure for the polymerization of a monomer using a synthesized macroinitiator.
Materials:
-
Macroinitiator (e.g., mPEG-Br from Protocol 1)
-
Monomer (e.g., tert-butyl acrylate)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., PMDETA)
-
Anhydrous solvent (e.g., anisole, toluene, or bulk)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flasks and cannula
Procedure:
-
In a Schlenk flask, add the macroinitiator and the desired amount of monomer. Add the solvent if the reaction is not conducted in bulk.
-
In a separate Schlenk flask, add CuBr and the ligand under an inert atmosphere.
-
Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, transfer the monomer/macroinitiator solution to the flask containing the catalyst system via a cannula.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 50-110 °C).
-
Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography (GC).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer solution in a non-solvent such as cold hexane (B92381) or a mixture of hexane and diethyl ether.
-
Redissolve the polymer in a minimal amount of a suitable solvent and re-precipitate to ensure high purity.
-
Dry the final block copolymer under vacuum.
Visualizing the Processes: Mechanisms and Workflows
To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams, generated using Graphviz, illustrate the key pathways and workflows.
Application in Drug Delivery: pH-Responsive Micelles
A significant application of polymers synthesized using this compound lies in the development of "smart" drug delivery systems. By creating amphiphilic block copolymers, such as poly(ethylene glycol)-block-poly(tert-butyl acrylate) (PEG-b-PtBA), it is possible to form micelles that can encapsulate hydrophobic drugs. The poly(tert-butyl acrylate) block can be hydrolyzed to poly(acrylic acid) (PAA), rendering the core of the micelle pH-responsive.[2]
At physiological pH (~7.4), the carboxylic acid groups of the PAA block are deprotonated and ionized, leading to a stable, compact core that retains the drug. However, in the acidic microenvironment of a tumor or within the endosomes of cancer cells (pH 5.0-6.5), the carboxylic acid groups become protonated.[3] This change in ionization state leads to a disruption of the micellar structure, triggering the release of the encapsulated therapeutic agent directly at the target site.
Conclusion
This compound is a highly effective and versatile initiator for Atom Transfer Radical Polymerization, enabling the synthesis of a wide array of well-defined polymers. Its reactivity with various monomers, particularly acrylates, methacrylates, and styrene, allows for the creation of polymers with controlled molecular weights and narrow polydispersity. The ability to synthesize block copolymers with functional segments has positioned this initiator as a key tool in the development of advanced materials, most notably in the field of drug delivery where pH-responsive systems can be engineered for targeted therapy. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to leverage the power of controlled radical polymerization for their specific applications.
References
A Comprehensive Technical Guide to the Solubility of tert-Butyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tert-butyl 2-bromoisobutyrate, a key reagent in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing robust experimental protocols for determining its solubility in a range of solvents. A template for data presentation is also included to aid researchers in organizing their findings.
Introduction
This compound is a crucial initiator in atom transfer radical polymerization (ATRP) and a versatile intermediate in organic synthesis. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile allows for the optimization of reaction conditions and the development of efficient downstream processing.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties can influence its solubility behavior.
| Property | Value |
| Molecular Formula | C₈H₁₅BrO₂ |
| Molecular Weight | 223.11 g/mol |
| Appearance | Colorless liquid |
| Density | Approximately 1.196 g/mL at 20 °C |
| Boiling Point | 175.5 °C at 760 mmHg |
| Refractive Index | Approximately 1.436 at 20 °C |
Solubility Data
While specific quantitative solubility data for this compound in a wide array of solvents is not extensively documented in peer-reviewed literature, it is known to be soluble in chloroform.[1] For other solvents, experimental determination is necessary. The following table provides a template for researchers to systematically record experimentally determined solubility data.
Table 1: Solubility of this compound in Various Solvents (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Tetrahydrofuran (THF) | |||
| e.g., N,N-Dimethylformamide (DMF) | |||
| e.g., Dimethyl Sulfoxide (DMSO) | |||
| e.g., Toluene | |||
| e.g., Methanol | |||
| e.g., Ethanol | |||
| e.g., Acetone | |||
| e.g., Acetonitrile | |||
| e.g., Dichloromethane |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for consistent and reproducible research. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method
This method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.
Methodology:
-
Saturation: In a sealed vessel, add an excess of this compound to a known volume of the chosen solvent.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
Separation: Carefully separate the saturated solution from the undissolved solute. This can be achieved by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by careful decantation after allowing the excess solute to settle.
-
Solvent Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed, dry container.
-
Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or vacuum oven at a temperature that will not cause decomposition of the solute).
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.
UV-Visible (UV-Vis) Spectrophotometry Method
This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Spectral Scan: For each standard, record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of each standard solution at the determined λmax.
-
Plotting: Plot a calibration curve of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution: After separating the saturated solution, dilute a known volume of it with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Sample Measurement: Measure the absorbance of the diluted saturated solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures.
Methodology:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector (e.g., UV or refractive index).
-
Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Preparation: After separating the saturated solution, filter it through a suitable HPLC syringe filter. Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram.
-
Quantification: Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Solubility Calculation: Calculate the solubility in the original saturated solution by applying the dilution factor.
Visualizations
The following diagrams illustrate the general workflow for determining solubility.
Caption: General experimental workflow for solubility determination.
Caption: Common analytical methods for solubility measurement.
References
Safety and handling precautions for tert-Butyl 2-bromoisobutyrate
An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 23877-12-5), a chemical intermediate commonly used in laboratory and research settings. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental risk.
Chemical and Physical Properties
This compound is a colorless transparent liquid.[1] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H15BrO2 | [2][3][4] |
| Molecular Weight | 223.11 g/mol | [3] |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 175.5 °C at 760 mmHg; 37 °C at 1 mmHg | [3][5] |
| Flash Point | 66.8 °C (152.2 °F) | [3] |
| Density | 1.195-1.198 g/cm³ (20/20℃); 1.258 g/cm³ | [1][3] |
| Refractive Index | 1.4350-1.4380 @ 20°C | [1] |
| Vapor Pressure | 1.15 mmHg at 25°C | [3] |
| Solubility | Soluble in Chloroform | [3] |
| Purity (GC) | ≥96.0% to 99.0% min | [1][4] |
Hazard Identification and Classification
This chemical is classified as hazardous.[6] The primary hazards are skin irritation, serious eye damage, and respiratory irritation.[2][6] It is also a lachrymator, meaning it can cause tearing.[2]
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[6]
-
Serious Eye Damage/Eye Irritation: Category 1[6]
-
Specific target organ toxicity (single exposure), Respiratory system: Category 3[6]
Signal Word: Danger[6]
Hazard Statements:
-
H315: Causes skin irritation.[5]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and risk.
Handling:
-
Avoid all personal contact, including inhalation of vapors or mists.[7]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][6]
-
Wash hands and any exposed skin thoroughly after handling.[2][6]
-
Do not eat, drink, or smoke when using this product.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Use non-sparking tools and take measures to prevent static discharge.[7][8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Store in a designated corrosives area.[9]
-
Store locked up.[8]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are critical for safe handling.
| Exposure Control | Recommendation | Reference |
| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation system is recommended, especially for larger quantities. | [6][8] |
| Eye/Face Protection | Wear chemical safety goggles that comply with EN 166 or OSHA's 29 CFR 1910.133 regulations. | [6] |
| Hand Protection | Wear protective gloves. | [2] |
| Skin and Body Protection | Wear long-sleeved clothing. | [2] |
| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is typically needed. For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [2] |
First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
| Exposure Route | First-Aid Procedure | Reference |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor. | [2][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse. | [2][6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If not breathing, give artificial respiration. | [2][6] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [6][8] |
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Ensure adequate ventilation.[6] Wear appropriate personal protective equipment.[7] Evacuate unnecessary personnel and control entry to the area.[8]
-
Environmental Precautions: Prevent the product from entering drains.[8]
-
Containment and Cleanup: Absorb the spill with inert material such as vermiculite, sand, or earth.[7] Collect the residue in a suitable, closed container for disposal.[6]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, based on its classification, it is known to cause skin irritation, severe eye damage, and respiratory irritation.[2][6] It is also a lachrymator.[2] No data is available on carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[2][6]
Experimental Protocols
No specific experimental studies on the safety and handling of this compound were cited in the reviewed safety documents. The information provided in this guide is based on established chemical safety principles and data from safety data sheets. A general experimental protocol for the safe handling of this chemical involves:
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.
-
Pre-Experiment Preparation:
-
Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
-
Assemble and inspect all necessary personal protective equipment (goggles, gloves, lab coat).
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Have appropriate spill cleanup materials readily available.
-
-
Chemical Handling:
-
Dispense the chemical within the fume hood.
-
Use appropriate, clean, and dry glassware.
-
Avoid generating mists or vapors.
-
Keep the container tightly closed when not in use.
-
-
Post-Experiment Procedures:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Dispose of waste chemical and contaminated materials in a properly labeled, sealed hazardous waste container.
-
Clean the work area thoroughly.
-
Wash hands before leaving the laboratory.
-
Visualizations
The following diagrams illustrate key safety workflows.
Caption: Workflow for responding to a chemical spill.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. htdchem.com [htdchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. lookchem.com [lookchem.com]
- 4. L08216.09 [thermofisher.com]
- 5. This compound | 23877-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Thermal stability of tert-Butyl 2-bromoisobutyrate initiator
An In-depth Technical Guide to the Thermal Stability of tert-Butyl 2-Bromoisobutyrate Initiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal initiator in the field of Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with complex architectures. Its efficacy is intrinsically linked to the stability of the carbon-bromine bond. This technical guide provides a comprehensive overview of the thermal stability of this compound, addressing its decomposition pathways, and presenting detailed experimental protocols for its characterization. While specific quantitative thermal analysis data for the pure compound is not extensively documented in public literature, this guide synthesizes available information on its general stability, the behavior of analogous compounds, and standardized analytical procedures to empower researchers in their investigations.
Introduction
This compound is a tertiary alkyl halide widely employed as an initiator in controlled radical polymerization, particularly ATRP.[1][2][3] The controlled nature of ATRP relies on the reversible cleavage of the carbon-bromine (C-Br) bond, which generates radicals that initiate polymerization.[4] The thermal stability of this initiator is a critical parameter, influencing not only its storage and handling but also the conditions under which polymerization can be effectively controlled. Uncontrolled thermal decomposition can lead to the release of corrosive and irritating vapors and may compromise the integrity of the polymerization process.[5] This guide aims to provide a thorough understanding of the factors governing the thermal stability of this compound and the methodologies to quantify it.
General Stability and Handling
Safety Data Sheets (SDS) for this compound consistently report that the compound is "stable under normal conditions."[5][6] However, they also caution that "thermal decomposition can lead to release of irritating gases and vapors."[5] For optimal preservation of its chemical integrity, it is recommended to store the initiator in a cool, dark, and well-ventilated location, with some suppliers suggesting storage temperatures below 15°C.[7]
Predicted Thermal Decomposition Pathway
The thermal decomposition of alkyl halides, particularly tertiary ones, often proceeds via a unimolecular elimination reaction.[8][9] In the case of this compound, the most probable decomposition pathway is the elimination of hydrogen bromide (HBr) to yield isobutylene (B52900) and 2-bromoisobutyric acid. This reaction is analogous to the behavior of other tertiary alkyl halides.[10][11]
A visual representation of this predicted decomposition pathway is provided below.
Caption: Predicted elimination reaction pathway for the thermal decomposition of this compound.
Quantitative Thermal Analysis Data
As of the compilation of this guide, specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for pure this compound is not widely available in peer-reviewed literature. However, TGA has been used to characterize silica (B1680970) functionalized with 2-bromoisobutyrate, indicating the stability of the functional group itself under certain conditions.[12] The table below summarizes the kind of data that would be obtained from such analyses.
| Parameter | Typical Value Range (for similar organic esters) | Analytical Method | Significance |
| Onset Decomposition Temperature (Tonset) | 150 - 250 °C | TGA | The temperature at which significant weight loss begins. |
| Temperature at Max Decomposition Rate (Tmax) | 180 - 300 °C | TGA (from DTG curve) | Indicates the point of most rapid decomposition. |
| Enthalpy of Decomposition (ΔHd) | Varies widely | DSC | Quantifies the heat released or absorbed during decomposition. |
| Activation Energy of Decomposition (Ea) | 80 - 200 kJ/mol | TGA (kinetic analysis) | The minimum energy required to initiate decomposition. |
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most appropriate techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is useful for determining the temperature at which the initiator starts to decompose.
Experimental Workflow for TGA
Caption: A generalized workflow for performing TGA on a liquid sample like this compound.
Detailed TGA Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Using a calibrated micropipette, place 5-10 mg of this compound into an inert alumina crucible.
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Ramp the temperature at a constant heating rate, typically 10°C/min, up to a final temperature of approximately 400°C.
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass occurs. The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can be used to determine the enthalpy of decomposition (whether the process is exothermic or endothermic) and the onset temperature of thermal events.
Experimental Workflow for DSC
Caption: A generalized workflow for performing DSC on a liquid sample like this compound.
Detailed DSC Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Dispense 2-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent evaporation of the sample before decomposition.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a controlled rate, for instance, 10°C/min, to a temperature where decomposition is expected to be complete (e.g., 350°C), based on preliminary TGA data if available.
-
-
Data Collection: Record the differential heat flow between the sample and the reference.
-
Data Analysis: Plot the heat flow as a function of temperature. The onset temperature of decomposition is determined from the resulting endothermic or exothermic peak. The area under the peak corresponds to the enthalpy of decomposition (ΔHd).
Conclusion
While this compound is generally stable under standard storage conditions, it is susceptible to thermal decomposition at elevated temperatures, likely through the elimination of hydrogen bromide. A comprehensive understanding and quantification of its thermal stability are paramount for its safe handling and effective use in controlled polymerization reactions. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for researchers to determine the key thermal stability parameters of this important ATRP initiator. The generation of such data will be invaluable to the wider scientific community, enabling more precise control over polymerization processes and enhancing laboratory safety.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. qualitest.ae [qualitest.ae]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tainstruments.com [tainstruments.com]
- 5. epfl.ch [epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 8. scribd.com [scribd.com]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. uychem.com [uychem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Electrochemical Landscape of tert-Butyl 2-bromoisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electrochemical properties of tert-Butyl 2-bromoisobutyrate, a key initiator in Atom Transfer Radical Polymerization (ATRP) and a molecule of interest in various synthetic applications. While direct experimental data on its electrochemical behavior is not extensively documented in publicly available literature, this guide provides a robust overview based on the well-established principles of alkyl halide electrochemistry and data from analogous compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret electrochemical studies involving this and similar compounds.
Core Electrochemical Properties: An Analogical Overview
The electrochemical behavior of this compound is expected to be dominated by the reductive cleavage of the carbon-bromine (C-Br) bond. For aliphatic bromides, this process typically occurs via a concerted two-electron transfer mechanism, leading to the formation of a carbanion and a bromide ion. Due to the lack of specific experimental data for this compound, the following table summarizes the expected quantitative electrochemical parameters based on data reported for analogous alkyl bromides, such as tert-butyl bromide, in aprotic media.[1][2][3] It is crucial to note that these values are estimations and should be experimentally verified for the specific compound.
| Electrochemical Parameter | Expected Value/Range | Analogous Compound(s) | Solvent/Electrolyte System (Typical) |
| Reduction Peak Potential (Epc) | -1.8 V to -2.5 V vs. Ag/AgCl | tert-Butyl bromide | Acetonitrile (B52724) or DMF with 0.1 M TBAP |
| Electron Transfer Number (n) | 2 | Alkyl Halides | - |
| Transfer Coefficient (α) | 0.2 to 0.4 | tert-Butyl bromide, tert-Butyl chloride | - |
| Mechanism | Concerted Dissociative Electron Transfer | Aliphatic Halides | - |
Note: The exact reduction potential is highly dependent on the solvent, supporting electrolyte, and electrode material used.
Experimental Protocol: Cyclic Voltammetry of this compound
This section outlines a detailed methodology for conducting cyclic voltammetry (CV) to investigate the electrochemical properties of this compound. This protocol is a generalized procedure based on standard practices for the analysis of alkyl halides in aprotic media.
1. Materials and Reagents:
-
Analyte: this compound (≥98% purity)
-
Solvent: Anhydrous acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6), electrochemical grade, dried under vacuum before use.
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina (B75360) slurry.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Inert Gas: High-purity argon or nitrogen.
2. Preparation of Solutions:
-
Electrolyte Solution (0.1 M): In an inert atmosphere (glovebox), dissolve the appropriate amount of the supporting electrolyte (e.g., 3.42 g of TBAP in 100 mL of acetonitrile) to prepare a 0.1 M solution.
-
Analyte Stock Solution (e.g., 10 mM): Prepare a stock solution of this compound in the 0.1 M electrolyte solution. For example, dissolve 22.3 mg of this compound in 10 mL of the electrolyte solution.
3. Electrochemical Measurement:
-
Cell Assembly: Assemble the three-electrode electrochemical cell with the polished GCE as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Deoxygenation: Fill the cell with the electrolyte solution and purge with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the pure electrolyte solution to establish the potential window and identify any background peaks.
-
Analyte Scan: Add a known volume of the analyte stock solution to the cell to achieve the desired concentration (e.g., 1 mM). Allow the solution to equilibrate while stirring gently under the inert gas atmosphere.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.8 V) and then back to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.
4. Data Analysis:
-
Determine the reduction peak potential (Epc) from the voltammogram.
-
Analyze the relationship between the peak current (ip) and the square root of the scan rate (ν1/2) to confirm a diffusion-controlled process.
-
Evaluate the irreversibility of the electron transfer by observing the absence of an anodic peak on the reverse scan.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the proposed electrochemical reduction pathway and the experimental workflow.
References
Spectroscopic Profile of tert-Butyl 2-bromoisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 2-bromoisobutyrate (CAS No. 23877-12-5), an important intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₁₅BrO₂, with a molecular weight of 223.11 g/mol . Spectroscopic analysis confirms the structure, which consists of a tert-butyl ester group attached to a 2-bromo-2-methylpropanoyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the high degree of symmetry in this compound, the NMR spectra are relatively simple.
¹H NMR Data
The proton NMR spectrum is characterized by two distinct singlets, corresponding to the two types of methyl protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.95 | Singlet | 6H | (CH ₃)₂CBr |
| ~1.45 | Singlet | 9H | OC(CH ₃)₃ |
¹³C NMR Data
The carbon-13 NMR spectrum shows four distinct signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (Ester Carbonyl) |
| ~82 | OC (CH₃)₃ (Quaternary Carbon of tert-butyl) |
| ~56 | C Br(CH₃)₂ (Quaternary Carbon alpha to Bromine) |
| ~31 | CBr(C H₃)₂ |
| ~28 | OC(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule. The most prominent feature is the strong absorption band of the ester carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkane) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic M+2 isotope peak, due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br.
| m/z | Relative Intensity | Assignment |
| 223/225 | Low | [M]⁺ (Molecular ion) |
| 167/169 | Moderate | [M - C₄H₈]⁺ |
| 149 | Low | [M - Br]⁺ |
| 57 | High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with a Fourier transform and phase correction.
-
Integrate the signals and reference the spectrum to the TMS peak.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data with a Fourier transform and phase correction.
-
Reference the chemical shifts to the CDCl₃ solvent peak (77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV.
-
Instrumentation : Employ a Gas Chromatography-Mass Spectrometer (GC-MS) for separation and analysis.
-
Data Acquisition :
-
Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 40-300 amu.
-
The resulting spectrum will show the molecular ion peaks and the fragmentation pattern of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Whitepaper: The Pivotal Role of the Tert-Butyl Group in Polymerization Initiation
An in-depth technical guide on the role of the tert-butyl group in polymerization initiation for researchers, scientists, and drug development professionals.
Abstract: The tert-butyl group, (CH₃)₃C-, is a sterically demanding and electronically influential moiety that plays a critical role in the initiation of various polymerization reactions. Its unique structure allows for the generation of stable initiating species—radicals, cations, and anions—under specific conditions, making it a cornerstone in the synthesis of well-defined polymers. This technical guide provides an in-depth analysis of the function of the tert-butyl group in radical, cationic, and anionic polymerization initiation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of initiation mechanisms to support researchers in polymer synthesis and drug development.
Role in Radical Polymerization
In radical polymerization, the tert-butyl group is typically part of a larger initiator molecule, such as a peroxide or a perester. The key principle is the homolytic cleavage of a weak bond (e.g., an O-O bond) to generate a tert-butoxy (B1229062) radical ((CH₃)₃CO•) or a tert-butyl radical ((CH₃)₃C•). These radicals then add to a monomer to initiate the polymer chain growth.
-
Tert-Butoxy Radicals: Formed from initiators like di-tert-butyl peroxide or tert-butyl hydroperoxide (TBHP), the tert-butoxy radical is a primary initiating species. Its stability is moderate, allowing it to efficiently add to vinyl monomers.
-
Tert-Butyl Radicals: These can be generated from the β-scission of tert-butoxy radicals or directly from initiators like tert-butyl peroxypivalate (tBPPiv). The tert-butyl radical is a relatively stable tertiary radical that readily initiates polymerization by adding to the monomer's double bond.
-
Steric Influence: The significant steric bulk of the tert-butyl group on the initiator fragment becomes an end-group on the polymer chain. This bulkiness can influence polymer properties by disrupting dense chain packing, which in turn increases the free volume and raises the glass transition temperature (Tg).
Visualization: Radical Initiation Pathway
Caption: Radical initiation using di-tert-butyl peroxide.
Quantitative Data: Radical Initiator Decomposition
The efficiency and rate of initiation are highly dependent on the initiator's decomposition kinetics, often characterized by its half-life at a given temperature.
| Initiator | Decomposition Temperature (°C) for 10-hr Half-Life | Activation Energy (Ea, kJ/mol) | Key Products | Reference |
| tert-Butyl Hydroperoxide (TBHP) | 172 | ~150 | tert-butoxy & hydroxyl radicals | |
| Di-tert-butyl Peroxide (DTBP) | 126 | ~158 | tert-butoxy radicals | |
| tert-Butyl Peroxypivalate (tBPPiv) | 59 | ~128 | tert-butoxy & tert-butyl radicals |
Role in Cationic Polymerization
In cationic polymerization, the tert-butyl group serves as an excellent source for a stable tertiary carbocation, (CH₃)₃C⁺. This cation is generated from a precursor molecule, known as an initiator or cationogen (e.g., tert-butyl chloride), in the presence of a co-initiator, typically a Lewis acid like TiCl₄ or AlCl₃.
-
Formation of the Initiating Cation: The Lewis acid abstracts a halide from the tert-butyl halide, generating the tert-butyl carbocation and a complex counterion. For example: (CH₃)₃C-Cl + AlCl₃ → (CH₃)₃C⁺ [AlCl₄]⁻.
-
High Stability: The tert-butyl carbocation is one of the most stable simple carbocations due to the inductive effect of the three methyl groups. This stability facilitates a controlled initiation step.
-
Chain Transfer: In some systems, tert-butyl esters can act as chain transfer agents. The propagating chain reacts with the ester, terminating the chain and releasing a new tert-butyl cation that can initiate a new polymer chain. This process is crucial for controlling molecular weight.
Visualization: Cationic Initiation Pathway
Caption: Cationic initiation via a tert-butyl cation.
Role in Anionic Polymerization
For anionic polymerization, organolithium compounds are common initiators, and tert-butyllithium (B1211817) (t-BuLi) is a particularly potent example. The tert-butyl group in t-BuLi creates a highly reactive carbanion that acts as a strong nucleophile.
-
Nucleophilic Attack: The initiation occurs via the nucleophilic attack of the tert-butyl carbanion on a suitable monomer, such as styrene (B11656) or butadiene. This reaction is very fast and efficient, often leading to "living" polymerizations where termination reactions are absent.
-
Steric Effects on Aggregation: In non-polar solvents, organolithium initiators like t-BuLi exist as aggregates (e.g., tetramers). The steric bulk of the tert-butyl group influences the degree of aggregation and the reactivity of the initiator, which can affect the polymerization kinetics and the microstructure of the resulting polymer. For instance, initiators with higher steric volume can increase the 1,4-unit content in polybutadiene (B167195) synthesis.
-
High Basicity: The t-BuLi is a very strong base. While this ensures rapid initiation, it can also lead to side reactions, such as proton abstraction from the solvent or monomer, if impurities are present or if the monomer possesses acidic protons.
Visualization: Anionic Initiation Pathway
Caption: Anionic initiation using tert-butyllithium.
Quantitative Data: Anionic Polymerization Kinetics
The kinetics of anionic polymerization are heavily influenced by the counterion and solvent. The bulky tert-butyl group on the monomer can also play a significant role.
| Monomer | Initiator / Counterion | Solvent | Activation Energy (Ea, kJ/mol) | Frequency Exponent (A) | Key Finding | Reference |
| tert-Butyl Methacrylate (B99206) | Na⁺ | THF | 30 | 8.5 | Side-reaction free even at room temp. | |
| tert-Butyl Methacrylate | Cs⁺ | THF | 23 | 9.5 | Lower Ea due to counterion effect. |
Experimental Protocols
Protocol: Radical Polymerization of Methyl Methacrylate (MMA) using a Peroxide Initiator
Objective: To synthesize poly(methyl methacrylate) (PMMA) via free-radical polymerization initiated by tert-butyl peroxypivalate (tBPPiv).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
tert
Methodological & Application
Application Notes: Controlled Polymerization of Acrylates using tert-Butyl 2-bromoisobutyrate
Introduction
tert-Butyl 2-bromoisobutyrate is a widely utilized initiator in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP) of acrylate (B77674) monomers. Its tertiary alkyl halide structure provides a stable initiating species that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity indices (PDI), and high end-group fidelity. This application note provides detailed protocols for the use of this compound in the controlled polymerization of acrylates, targeting researchers and professionals in polymer chemistry and drug development.
ATRP is a robust method for polymer synthesis, enabling the creation of complex architectures such as block copolymers and star polymers.[1] The mechanism relies on a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst, typically a copper(I) complex.[2]
Key Applications:
-
Synthesis of well-defined homopolymers: Production of poly(acrylates) with predictable molecular weights and narrow molecular weight distributions.
-
Preparation of block copolymers: The living nature of the polymerization allows for sequential monomer addition to create block copolymers.[2][3]
-
Surface modification: Immobilization of the initiator on a substrate allows for the growth of polymer brushes from surfaces.
-
Biomaterial synthesis: The controlled nature of the polymerization is crucial for creating biocompatible and biodegradable polymers for drug delivery and tissue engineering applications.
Data Presentation
The following tables summarize typical results obtained from the ATRP of tert-butyl acrylate (tBA) using alkyl bromide initiators, including this compound, under various conditions.
Table 1: Homopolymerization of tert-Butyl Acrylate (tBA) via ATRP
| Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| This compound | CuBr/PMDETA | Anisole (B1667542) | 60 | 4 | 12,400 | 1.15 | [2] |
| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | Bulk | 50 | 1.3 | 14,200 | 1.14 | [3] |
| Methyl 2-bromopropionate | CuBr/PMDETA | p-Dimethoxybenzene | 60 | - | 9,800 | 1.25 | [4] |
| Ethyl 2-bromoisobutyrate | Cu(0)/PMDETA | IPA | 25 | 2 | 11,200 | 1.12 | [5] |
M_n = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = N,N,N',N'',N''-Penta-methyldiethylenetriamine; IPA = Isopropanol
Table 2: Block Copolymerization using a Poly(tBA) Macroinitiator
| Macroinitiator | Second Monomer | Catalyst/Ligand | Solvent | Temp. (°C) | M_n ( g/mol ) (Block Copolymer) | PDI (M_w/M_n) | Reference |
| Poly(tBA) | Styrene (B11656) | CuBr/PMDETA | Anisole | 90 | 28,600 | 1.20 | [2] |
| Poly(tBA) | Methyl Methacrylate | CuCl/PMDETA | Anisole | 25 | - | <1.4 | [6] |
| Poly(tBA) | Methyl Acrylate | CuBr/PMDETA | Toluene | 60 | 29,100 | 1.18 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(tert-butyl acrylate) Homopolymer via ATRP
This protocol describes a typical procedure for the polymerization of tert-butyl acrylate using this compound as the initiator.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (tBuBrB)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
-
Nitrogen or Argon gas, high purity
Procedure:
-
Monomer Purification: Purify tert-butyl acrylate by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask and purge with nitrogen for 15 minutes.
-
Addition of Reagents: Under a positive nitrogen pressure, add anisole (e.g., 5 mL), purified tBA (e.g., 10 mmol), and PMDETA (e.g., 0.1 mmol). Stir the mixture until the copper complex forms, indicated by a color change.
-
Initiation: Add this compound (e.g., 0.1 mmol) to the reaction mixture to initiate the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time. Monitor the reaction progress by taking samples periodically for analysis (e.g., by ¹H NMR or GC).
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with dichloromethane and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Synthesis of Poly(tert-butyl acrylate)-b-polystyrene Block Copolymer
This protocol outlines the synthesis of a block copolymer using a poly(tert-butyl acrylate) macroinitiator.
Materials:
-
Poly(tert-butyl acrylate) macroinitiator (from Protocol 1)
-
Styrene, inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole, anhydrous
-
Nitrogen or Argon gas, high purity
-
Methanol
-
Dichloromethane
Procedure:
-
Reaction Setup: In a dry Schlenk flask, dissolve the poly(tert-butyl acrylate) macroinitiator (e.g., 1 g, 0.08 mmol) in anisole (e.g., 5 mL).
-
Catalyst Addition: Add CuBr (e.g., 0.08 mmol) and PMDETA (e.g., 0.08 mmol) to the flask. Purge the mixture with nitrogen for 20 minutes.
-
Second Monomer Addition: Add freshly purified styrene (e.g., 8 mmol) to the reaction mixture under a nitrogen atmosphere.
-
Polymerization: Place the flask in a preheated oil bath at 90 °C and stir.
-
Purification: Follow the same termination, purification, and drying steps as described in Protocol 1.
Visualizations
Diagram 1: ATRP Mechanism
Caption: Reversible activation-deactivation equilibrium in ATRP.
Diagram 2: Experimental Workflow for Homopolymer Synthesis
Caption: Workflow for ATRP synthesis of poly(tert-butyl acrylate).
Diagram 3: Logical Relationship for Block Copolymer Synthesis
Caption: Sequential synthesis of a block copolymer via ATRP.
References
Application Notes and Protocols for the Synthesis of Block Copolymers using a tert-Butyl 2-bromoisobutyrate Macroinitiator
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of well-defined block copolymers is of paramount importance in the development of advanced materials for a myriad of applications, including drug delivery, nanotechnology, and polymer therapeutics. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled/living radical polymerization technique that allows for the precise control over polymer molecular weight, architecture, and low polydispersity. A key strategy in ATRP for synthesizing block copolymers is the use of a macroinitiator.
This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing a two-step approach: first, the preparation of a bromine-terminated macroinitiator, and second, the chain extension of this macroinitiator with a second monomer to form a diblock copolymer. Specifically, we will focus on the use of a hydroxyl-terminated polymer which is functionalized with a tert-butyl 2-bromoisobutyrate (t-BBiB) derivative to create the macroinitiator.
Principle
The overall strategy involves two main chemical transformations:
-
Macroinitiator Synthesis: A pre-synthesized polymer with a terminal hydroxyl group (e.g., Poly(ethylene glycol) monomethyl ether, mPEG-OH) is reacted with an excess of a bromoisobutyryl halide (e.g., 2-bromoisobutyryl bromide) to convert the hydroxyl end-group into an ATRP-active initiator.
-
Block Copolymerization: The purified macroinitiator is then used to initiate the polymerization of a second monomer (e.g., tert-butyl acrylate (B77674), tBA) in a controlled manner via ATRP. The resulting polymer will have a block structure, for instance, mPEG-b-PtBA. The tert-butyl ester groups of the PtBA block can be subsequently hydrolyzed to yield an amphiphilic block copolymer with a poly(acrylic acid) block.
Experimental Protocols
Protocol 1: Synthesis of a Poly(ethylene glycol)-based Macroinitiator (mPEG-Br)
This protocol details the conversion of a commercially available hydroxyl-terminated poly(ethylene glycol) monomethyl ether (mPEG-OH) into an ATRP macroinitiator.
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| mPEG-OH (Mn = 2,000 g/mol ) | 2,000 | >99% | Sigma-Aldrich |
| 2-Bromoisobutyryl bromide | 229.9 | 98% | Sigma-Aldrich |
| Triethylamine (B128534) (TEA) | 101.19 | >99% | Sigma-Aldrich |
| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | >99.8% | Sigma-Aldrich |
| Diethyl ether, anhydrous | 74.12 | >99% | Sigma-Aldrich |
| Magnesium sulfate (B86663) (MgSO₄), anhydrous | 120.37 | >99.5% | Sigma-Aldrich |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve mPEG-OH (10.0 g, 5.0 mmol) in 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.01 g, 10.0 mmol, 1.39 mL) to the stirred solution.
-
Slowly add 2-bromoisobutyryl bromide (2.30 g, 10.0 mmol, 1.24 mL) dropwise to the reaction mixture over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt.
-
Wash the filtrate sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise into 200 mL of cold, stirred anhydrous diethyl ether.
-
Collect the white precipitate by vacuum filtration and dry under vacuum at room temperature for 24 hours to yield the mPEG-Br macroinitiator.
Characterization:
The successful synthesis of the macroinitiator can be confirmed by ¹H NMR spectroscopy by observing the appearance of the signal from the methyl protons of the isobutyrate group at approximately 1.9 ppm.
Protocol 2: ATRP of tert-Butyl Acrylate (tBA) using mPEG-Br Macroinitiator
This protocol describes the synthesis of a diblock copolymer, mPEG-b-PtBA, using the prepared mPEG-Br macroinitiator.
Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| mPEG-Br macroinitiator (from Protocol 1) | ~2,140 | - | Synthesized |
| tert-Butyl acrylate (tBA) | 128.17 | 98% | Sigma-Aldrich |
| Copper(I) bromide (CuBr) | 143.45 | 99.99% | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 173.30 | 99% | Sigma-Aldrich |
| Anisole, anhydrous | 108.14 | 99.7% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | >99.9% | Sigma-Aldrich |
| Methanol | 32.04 | >99.8% | Sigma-Aldrich |
| Neutral alumina (B75360) | - | - | Sigma-Aldrich |
Procedure:
-
Prior to polymerization, pass the tBA monomer through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, add CuBr (71.7 mg, 0.5 mmol) and a magnetic stir bar. Seal the flask and purge with an inert gas.
-
In a separate Schlenk flask, dissolve the mPEG-Br macroinitiator (1.07 g, 0.5 mmol) and tBA (6.41 g, 50 mmol) in 10 mL of anhydrous anisole.
-
Add PMDETA (86.7 mg, 0.5 mmol, 104 µL) to the monomer/macroinitiator solution.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Using a cannula, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.
-
Place the reaction flask in a preheated oil bath at 70 °C and stir.
-
Monitor the monomer conversion by taking samples periodically and analyzing them by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached (e.g., after 4-6 hours), terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the reaction mixture with 20 mL of THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution dropwise into 200 mL of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 40 °C for 24 hours.
Quantitative Data Summary
The following tables provide representative data for the synthesis of the macroinitiator and the subsequent block copolymer.
Table 1: Reagents for mPEG-Br Macroinitiator Synthesis
| Reagent | Molar Ratio (to mPEG-OH) | Amount (mmol) | Mass (g) | Volume (mL) |
| mPEG-OH (Mn = 2,000) | 1.0 | 5.0 | 10.0 | - |
| 2-Bromoisobutyryl bromide | 2.0 | 10.0 | 2.30 | 1.24 |
| Triethylamine | 2.0 | 10.0 | 1.01 | 1.39 |
| Dichloromethane | - | - | - | 100 |
Table 2: Reagents and Conditions for mPEG-b-PtBA Synthesis
| Parameter | Value |
| Reagents | |
| mPEG-Br Macroinitiator | 0.5 mmol (1.07 g) |
| tert-Butyl acrylate (tBA) | 50 mmol (6.41 g) |
| CuBr | 0.5 mmol (71.7 mg) |
| PMDETA | 0.5 mmol (86.7 mg) |
| Anisole (Solvent) | 10 mL |
| Molar Ratios | |
| [tBA]₀ : [mPEG-Br]₀ : [CuBr]₀ : [PMDETA]₀ | 100 : 1 : 1 : 1 |
| Reaction Conditions | |
| Temperature | 70 °C |
| Reaction Time | 5 hours |
| Expected Results | |
| Monomer Conversion | ~90% |
| Theoretical Mn ( g/mol ) | 13,675 |
| Polydispersity Index (PDI) | < 1.2 |
Visualizations
Experimental Workflow for Block Copolymer Synthesis
Application Notes and Protocols for Surface-Initiated ATRP with tert-Butyl 2-bromoisobutyrate for Polymer Brush Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of polymer brushes using surface-initiated atom transfer radical polymerization (SI-ATRP) with tert-butyl 2-bromoisobutyrate as the initiator. This method allows for the precise control over polymer chain growth from a surface, enabling the creation of well-defined polymer brushes with tunable thickness, density, and composition. Such tailored surfaces are highly valuable in drug development, biomaterial science, and sensor technology.
A key application highlighted is the synthesis of poly(tert-butyl acrylate) (PtBA) brushes, which can be subsequently hydrolyzed to form hydrophilic poly(acrylic acid) (PAA) brushes. This transformation allows for the creation of surfaces with switchable properties, ideal for applications in controlled drug release, cell adhesion studies, and biosensing.
Key Experimental Processes
The overall experimental workflow involves three primary stages:
-
Substrate Preparation and Initiator Immobilization: Cleaning and functionalizing a substrate (e.g., silicon wafer) to anchor the this compound initiator.
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): Growing the polymer brushes from the initiator-functionalized surface.
-
Post-Polymerization Modification (Optional): Modifying the polymer brushes to alter their chemical and physical properties, such as hydrolyzing PtBA to PAA.
I. Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of polymer brushes grown using this compound as the initiator.
Table 1: Initiator Immobilization and Polymerization Conditions
| Parameter | Value/Range | Notes |
| Initiator | This compound | Also known as tert-Butyl α-bromoisobutyrate. |
| Substrate | Silicon Wafer | Other substrates like gold or graphene oxide can also be used.[1][2] |
| Monomer | tert-Butyl acrylate (B77674) (tBA) | For the synthesis of poly(tert-butyl acrylate) brushes. |
| Catalyst | Copper(I) bromide (CuBr) | - |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Other ligands like 2,2'-bipyridine (B1663995) (bpy) can be used.[1] |
| Solvent | Toluene (B28343), Anisole, or Dimethylformamide (DMF) | Solvent choice can affect polymerization rate.[1] |
| Monomer Concentration | Typically 1-5 M | - |
| [Monomer]:[Initiator]:[CuBr]:[Ligand] Ratio | Varies, e.g., 100:1:1:2 | The ratio is critical for controlling polymerization. |
| Temperature | 60-90 °C | - |
| Polymerization Time | 1-24 hours | Affects the final brush thickness. |
Table 2: Characterization of Poly(tert-butyl acrylate) and Poly(acrylic acid) Brushes
| Property | Poly(tert-butyl acrylate) (PtBA) Brush | Poly(acrylic acid) (PAA) Brush | Method of Measurement |
| Dry Thickness | 10 - 100 nm | Decreases after hydrolysis (e.g., 36 nm to 16 nm)[3] | Ellipsometry |
| Grafting Density (σ) | 0.1 - 0.8 chains/nm² | Assumed to be constant after hydrolysis | Calculated from molecular weight and thickness |
| Water Contact Angle | ~85-93° (Hydrophobic)[3][4] | ~15-48° (Hydrophilic)[3][5] | Contact Angle Goniometry |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | - | Gel Permeation Chromatography (of cleaved polymer) |
| Polydispersity Index (PDI) | 1.1 - 1.3 | - | Gel Permeation Chromatography (of cleaved polymer) |
II. Experimental Protocols
Protocol 1: Immobilization of this compound Initiator on a Silicon Wafer
This protocol details the steps for attaching the ATRP initiator to a silicon substrate, which is a critical first step for growing polymer brushes.
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen. This process generates hydroxyl (-OH) groups on the surface.
-
-
Silanization (optional but recommended for stable initiator layer):
-
Expose the cleaned wafers to (3-aminopropyl)triethoxysilane (APTES) vapor in a vacuum desiccator for 3 hours to form an amine-terminated surface.
-
-
Initiator Attachment:
-
Place the hydroxyl- or amine-functionalized substrate in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of this compound and a base (e.g., triethylamine) in a dry solvent like dichloromethane (B109758).
-
Immerse the substrate in the solution and allow the reaction to proceed for 12-24 hours at room temperature. The initiator reacts with the surface hydroxyl or amine groups to form a covalently bound initiator layer.[1]
-
After the reaction, rinse the substrate sequentially with dichloromethane, ethanol, and deionized water to remove any unreacted reagents.
-
Dry the initiator-functionalized substrate under a stream of nitrogen.
-
Protocol 2: Surface-Initiated ATRP of tert-Butyl Acrylate
This protocol describes the "grafting from" approach to grow poly(tert-butyl acrylate) brushes from the initiator-modified surface.
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add the desired amount of tert-butyl acrylate monomer, the ligand (e.g., PMDETA), and the solvent (e.g., toluene).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add the catalyst, copper(I) bromide (CuBr), to the flask while maintaining the inert atmosphere.
-
-
Polymerization:
-
Place the initiator-functionalized substrate in the Schlenk flask containing the polymerization solution.
-
Immerse the flask in an oil bath preheated to the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time. The thickness of the polymer brush is dependent on the polymerization time.
-
To stop the polymerization, remove the flask from the oil bath and expose the solution to air.
-
-
Post-Polymerization Cleaning:
-
Remove the substrate from the polymerization solution and rinse it extensively with a good solvent for the polymer (e.g., toluene or tetrahydrofuran) to remove any non-grafted polymer and residual catalyst.
-
Dry the polymer brush-coated substrate under a stream of nitrogen.
-
Protocol 3: Hydrolysis of Poly(tert-butyl acrylate) Brushes to Poly(acrylic acid) Brushes
This protocol describes the conversion of the hydrophobic PtBA brushes into hydrophilic PAA brushes.
-
Acidic Hydrolysis:
-
Thermal Deprotection (Alternative Method):
-
Heat the PtBA brush-coated substrate in an oven at 190-200 °C for approximately 30 minutes.[3] This method avoids the use of harsh acids.
-
-
Cleaning and Drying:
-
After hydrolysis, thoroughly rinse the substrate with deionized water and ethanol.
-
Dry the resulting PAA brush-coated substrate under a stream of nitrogen. The surface should now be hydrophilic.
-
III. Visualizations
Caption: Experimental workflow for the synthesis of polymer brushes.
Caption: Simplified ATRP reaction mechanism.
References
Application Notes and Protocols: Preparation of Star Polymers with a tert-Butyl 2-Bromoisobutyrate-Derived Core for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Star polymers, with their unique three-dimensional architecture, offer significant advantages as nanocarriers in drug delivery systems. Their globular structure, high arm density, and tunable functionality allow for enhanced drug loading, improved stability, and controlled release profiles. This document provides detailed protocols for the synthesis of star polymers using atom transfer radical polymerization (ATRP), a robust and versatile method for creating well-defined polymer architectures. Two primary approaches, the "core-first" and "arm-first" methods, are presented, with a focus on systems utilizing bromoisobutyrate initiators. Specifically, we detail the synthesis of poly(tert-butyl acrylate) (PtBA) star polymers, which can be further modified for various drug delivery applications. An example of doxorubicin (B1662922) delivery is highlighted, including a diagram of its cellular mechanism of action.
Introduction
Star polymers are comprised of multiple linear polymer chains, or "arms," radiating from a central core. This architecture imparts unique physicochemical properties compared to their linear analogues, including lower solution viscosity, higher solubility, and the ability to encapsulate therapeutic agents within their core or attach them to their periphery. These properties make them highly attractive for applications in nanomedicine, particularly for the targeted delivery of anticancer drugs.
Atom transfer radical polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The use of initiators containing 2-bromoisobutyrate moieties is common in ATRP due to their high initiation efficiency. This note will describe two distinct ATRP strategies for synthesizing star polymers.
Synthesis Strategies
There are two primary methods for synthesizing star polymers via ATRP: the "core-first" method and the "arm-first" method.
-
Core-First Method: In this approach, a multifunctional initiator serves as the core from which polymer arms are grown simultaneously. The number of arms on the resulting star polymer is determined by the number of initiating sites on the core molecule.[1]
-
Arm-First Method: This technique involves the synthesis of linear polymer "arms" with a reactive chain end using a monofunctional initiator. These arms are subsequently linked together by reacting them with a cross-linking agent, which forms the core of the star polymer.[1]
The choice of method depends on the desired final architecture and properties of the star polymer. The "core-first" method offers good control over the number of arms, while the "arm-first" method can lead to higher molecular weight stars.
Experimental Protocols
Protocol 1: "Core-First" Synthesis of 4-Arm Star Poly(tert-butyl acrylate)
This protocol describes the synthesis of a 4-arm star polymer using pentaerythritol (B129877) tetrakis(2-bromoisobutyrate) as a tetrafunctional initiator.
Materials:
-
Pentaerythritol tetrakis(2-bromoisobutyrate) (initiator)
-
tert-Butyl acrylate (B77674) (tBA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add CuBr (0.0390 g, 0.272 mmol), PMDETA (0.1 mL, 0.54 mmol), the initiator pentaerythritol tetrakis(2-bromoisobutyrate) (0.1354 g, 0.272 mmol), and toluene (2.0 mL).[2]
-
Monomer Addition: Add purified tert-butyl acrylate to the flask. The molar ratio of monomer to initiator will determine the arm length.
-
Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove any dissolved oxygen, which can terminate the polymerization.[2]
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir. The reaction time will vary depending on the desired conversion and molecular weight.
-
Termination and Purification: To stop the reaction, cool the flask and expose the mixture to air. Dilute the viscous solution with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.[2]
-
Precipitation: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by filtration and dry it under vacuum to a constant weight.
-
Characterization: Analyze the resulting star polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: "Arm-First" Synthesis of Star Poly(tert-butyl acrylate)
This protocol details the synthesis of linear poly(tert-butyl acrylate) arms initiated by ethyl 2-bromoisobutyrate, followed by cross-linking with divinylbenzene (B73037) to form the star polymer core.
Materials:
-
Ethyl 2-bromoisobutyrate (initiator)
-
tert-Butyl acrylate (tBA) (monomer), inhibitor removed
-
Divinylbenzene (DVB) (cross-linker)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Tetrahydrofuran (THF) (for analysis and purification)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Synthesis of PtBA Macroinitiator (Arms):
-
In a dry Schlenk flask under nitrogen, combine CuBr, PMDETA, and anisole.
-
Add the desired amount of purified tBA monomer.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Initiate the polymerization by adding ethyl 2-bromoisobutyrate via syringe.
-
Allow the polymerization to proceed at a set temperature (e.g., 60 °C) to the desired monomer conversion (and thus, arm length). Do not terminate the reaction.
-
-
Star Polymer Formation:
-
Termination and Purification:
-
Terminate the reaction by cooling and exposing the mixture to air.
-
Dilute with THF and remove the copper catalyst by passing the solution through a neutral alumina column.
-
-
Isolation:
-
Precipitate the star polymer in cold methanol, filter, and dry under vacuum.
-
-
Characterization:
-
Determine the molecular weight and PDI of the final star polymer by GPC.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of poly(tert-butyl acrylate) star polymers using both the "core-first" and "arm-first" methods.
Table 1: "Core-First" Synthesis of 4-Arm Star PtBA
| Parameter | Value | Reference |
| Initiator | Pentaerythritol tetrakis(2-bromoisobutyrate) | [2] |
| Monomer | tert-Butyl acrylate | |
| Catalyst/Ligand | CuBr/PMDETA | [2] |
| Solvent | Toluene | [2] |
| Temperature | 90 °C | |
| Final Mn ( g/mol ) | Varies with monomer/initiator ratio | |
| Final PDI | Typically < 1.3 |
Table 2: "Arm-First" Synthesis of Star PtBA
| Parameter | Value | Reference |
| Initiator (for arms) | Ethyl 2-bromoisobutyrate | |
| Monomer | tert-Butyl acrylate | [1] |
| Cross-linker | Divinylbenzene (DVB) | [1] |
| Catalyst/Ligand | CuBr/PMDETA | [1] |
| Solvent | Anisole | [1] |
| Temperature (Arm) | 60 °C | [1] |
| Temperature (Star) | 110 °C | [1] |
| [DVB]/[Macroinitiator] | 15 | [1] |
| Final Mn ( g/mol ) | Can reach > 100,000 | |
| Final PDI | ~1.4 | [1] |
Application in Drug Delivery: Doxorubicin
Star polymers are excellent candidates for the delivery of hydrophobic anticancer drugs like doxorubicin (DOX). The hydrophobic core of the star polymer can encapsulate DOX, improving its solubility in aqueous environments and protecting it from premature degradation. The hydrophilic shell, often composed of polymers like poly(ethylene glycol) (PEG), can provide "stealth" properties, prolonging circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.
Doxorubicin is a widely used chemotherapeutic agent that primarily functions by intercalating into DNA and inhibiting the action of topoisomerase II, an enzyme critical for DNA replication and repair.[3][] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.[3] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[3]
Visualizations
Experimental Workflow: "Core-First" vs. "Arm-First" Synthesis
Caption: Comparison of "Core-First" and "Arm-First" star polymer synthesis workflows.
Signaling Pathway: Mechanism of Action of Doxorubicin
Caption: Simplified signaling pathway for doxorubicin's anticancer activity.
References
Application Notes and Protocols: Synthesis of Polymers for Drug Delivery Using tert-Butyl 2-bromoisobutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: tert-Butyl 2-bromoisobutyrate is a crucial initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[1] These characteristics are highly desirable in the field of drug delivery, where precise control over polymer properties can dictate drug loading efficiency, release kinetics, and biocompatibility. This document provides detailed protocols for the synthesis of homopolymers and block copolymers using this compound, their subsequent modification, and their application in forming drug delivery vehicles.
Synthesis of Poly(tert-butyl acrylate) (PtBA) Homopolymer via ATRP
This protocol outlines the synthesis of poly(tert-butyl acrylate) (PtBA), a hydrophobic polymer that serves as a precursor for more complex, functional polymers for drug delivery applications.
Experimental Protocol:
Materials:
-
tert-Butyl acrylate (B77674) (tBA) (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)[2][3][4]
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr.
-
Monomer and Initiator Solution: In a separate dry Schlenk flask, dissolve tBA monomer, this compound initiator, and anisole solvent.
-
Deoxygenation: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Ligand: Under an inert atmosphere, add PMDETA ligand to the flask containing the monomer solution and stir until a homogeneous solution is formed.
-
Initiation of Polymerization: Transfer the monomer/initiator/ligand solution to the flask containing the CuBr catalyst via a cannula under an inert atmosphere.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir. Monitor the reaction progress by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting it with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the purified polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Isolate the white polymer precipitate by filtration and dry it under vacuum to a constant weight.
Data Presentation:
| Entry | [tBA]:[Initiator]:[CuBr]:[PMDETA] | Solvent (v/v) | Temp (°C) | Time (h) | Conversion (%) | Mn (GPC) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | Anisole (50%) | 80 | 4 | 92 | 11,800 | 1.15 |
| 2 | 200:1:1:1 | Anisole (50%) | 80 | 6 | 95 | 24,500 | 1.20 |
Experimental Workflow:
Synthesis of Poly(tert-butyl acrylate)-b-poly(styrene) (PtBA-b-PS) Diblock Copolymer
This protocol describes the use of the synthesized PtBA as a macroinitiator for the polymerization of a second monomer, styrene (B11656), to form a diblock copolymer.
Experimental Protocol:
Materials:
-
PtBA macroinitiator (from Section 1)
-
Styrene (St) (second monomer)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask, add CuBr under an inert atmosphere.
-
Macroinitiator and Monomer Solution: In a separate dry Schlenk flask, dissolve the PtBA macroinitiator and styrene monomer in anisole.
-
Deoxygenation: Deoxygenate both flasks using three freeze-pump-thaw cycles.
-
Addition of Ligand: Add PMDETA to the macroinitiator/monomer solution under an inert atmosphere.
-
Initiation of Block Copolymerization: Transfer the solution to the flask containing CuBr via cannula.
-
Polymerization: Place the reaction flask in a preheated oil bath (e.g., 100 °C) and stir.
-
Termination and Purification: Follow the same termination and purification steps as described in Section 1.
Data Presentation:
| Entry | PtBA Macroinitiator Mn | [Styrene]:[PtBA]:[CuBr]:[PMDETA] | Temp (°C) | Time (h) | Final Mn (GPC) | Final PDI |
| 1 | 11,800 | 200:1:1:1 | 100 | 8 | 32,500 | 1.25 |
| 2 | 24,500 | 300:1:1:1 | 100 | 10 | 55,000 | 1.30 |
Experimental Workflow:
Deprotection of PtBA to Poly(acrylic acid) (PAA)
To create amphiphilic block copolymers for drug delivery, the hydrophobic PtBA block is hydrolyzed to the hydrophilic poly(acrylic acid) (PAA) block. A mild and efficient method using hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP) is presented here, which ensures complete deprotection.[5][6][7]
Experimental Protocol:
Materials:
-
PtBA-containing polymer (homopolymer or block copolymer)
-
Hexafluoroisopropanol (HFIP)
-
Hydrochloric acid (HCl) (e.g., 4 M in dioxane)
-
Dichloromethane (DCM) for dissolution
-
Diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the PtBA-containing polymer in HFIP at room temperature.
-
Acidification: Add a slight excess of HCl (relative to the tert-butyl ester groups) to the polymer solution.
-
Reaction: Stir the mixture at room temperature for approximately 4 hours. The reaction progress can be monitored by ¹H NMR, observing the disappearance of the tert-butyl peak at ~1.4 ppm.[6]
-
Precipitation: Concentrate the solution under reduced pressure and precipitate the resulting PAA-containing polymer in cold diethyl ether.
-
Purification and Drying: Wash the precipitate multiple times with diethyl ether and dry under vacuum to obtain the final amphiphilic polymer.
Logical Relationship:
Drug Loading and Release from Amphiphilic Block Copolymer Micelles
The resulting amphiphilic block copolymers (e.g., PAA-b-PS) can self-assemble into core-shell micelles in aqueous solutions. The hydrophobic core (PS) can encapsulate hydrophobic drugs, while the hydrophilic shell (PAA) provides stability in the aqueous environment.
General Protocol for Drug Loading:
Materials:
-
Amphiphilic block copolymer (e.g., PAA-b-PS)
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Deionized water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug in a minimal amount of a common organic solvent (e.g., DMF).
-
Micelle Formation: Add deionized water dropwise to the polymer/drug solution under constant stirring. This will induce the self-assembly of the polymer into micelles, encapsulating the drug in the hydrophobic cores.
-
Dialysis: Transfer the micellar solution to a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours to remove the organic solvent and any unloaded drug.
-
Characterization: The drug-loaded micelles can be characterized for size and morphology (e.g., using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)). Drug loading content and efficiency can be determined using UV-Vis spectroscopy or HPLC.
Data Presentation:
| Polymer | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Micelle Size (nm) |
| PAA-b-PS (Mn 32,500) | Paclitaxel | 15 | 75 | 120 |
| PAA-b-PS (Mn 55,000) | Doxorubicin | 12 | 68 | 150 |
Note: The above data is representative and will vary based on the specific polymer, drug, and loading conditions.
Signaling Pathway (Conceptual Drug Release):
Characterization Techniques
A summary of common techniques used to characterize the synthesized polymers.
| Technique | Purpose |
| ¹H Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the polymers, determine monomer conversion, and verify deprotection. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups and confirm the hydrolysis of the ester groups. |
| Dynamic Light Scattering (DLS) | To measure the size distribution of the self-assembled micelles in solution. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the micelles. |
References
- 1. nbinno.com [nbinno.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Quantitative De- tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grafting Polymers from Nanoparticles using tert-Butyl 2-bromoisobutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The "grafting from" technique is a powerful and versatile method for modifying the surface of nanoparticles. This approach involves immobilizing an initiator on the nanoparticle surface, from which polymer chains are then grown. This allows for the synthesis of polymer-grafted nanoparticles with high grafting densities and well-controlled polymer chain lengths. One of the most common methods for this is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a type of controlled radical polymerization.
Tert-Butyl 2-bromoisobutyrate (tBiB) and its close structural analog, 2-bromoisobutyryl bromide (BiBB), are highly efficient initiators for ATRP. By anchoring these initiators to nanoparticle surfaces, a wide variety of monomers can be polymerized to create a dense polymer brush layer. This surface modification is critical for a range of applications, especially in drug development, where polymer shells can enhance nanoparticle stability, biocompatibility, and facilitate targeted drug delivery.[1][2][3] This document provides detailed protocols for the synthesis and characterization of polymer-grafted nanoparticles using a bromoisobutyrate initiator via SI-ATRP.
Experimental Protocols
Protocol 1: Nanoparticle Surface Functionalization with an ATRP Initiator
This protocol details the immobilization of an ATRP initiator, such as this compound or 2-bromoisobutyryl bromide, onto the surface of nanoparticles (e.g., silica (B1680970) nanoparticles) that have surface hydroxyl (-OH) or amine (-NH2) groups.
Materials:
-
Silica Nanoparticles (or other nanoparticles with surface hydroxyl/amine groups)
-
Anhydrous Toluene (B28343) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
This compound (tBiB) or 2-bromoisobutyryl bromide (BiBB)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Nanoparticle Preparation:
-
Dry the silica nanoparticles under vacuum at 120°C for 24 hours to remove adsorbed water.
-
Disperse the dried nanoparticles in anhydrous toluene or THF via sonication to form a uniform suspension.
-
-
Initiator Immobilization:
-
Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and purge with nitrogen or argon for 30 minutes.
-
Add triethylamine or pyridine to the suspension. This acts as a base to neutralize the HBr byproduct.
-
Slowly add the ATRP initiator (tBiB or BiBB) dropwise to the stirred suspension at 0°C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.[1]
-
-
Purification of Initiator-Functionalized Nanoparticles:
-
Quench the reaction by adding a small amount of methanol.[1]
-
Collect the initiator-functionalized nanoparticles by centrifugation.
-
Wash the particles thoroughly with THF and ethanol to remove unreacted reagents and byproducts. Repeat the centrifugation and redispersion cycle several times.[1]
-
Dry the purified initiator-functionalized nanoparticles under vacuum.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes the "grafting from" polymerization of a monomer (e.g., tert-butyl acrylate) from the initiator-functionalized nanoparticle surface.
Materials:
-
Initiator-functionalized nanoparticles
-
Monomer (e.g., tert-butyl acrylate, methyl methacrylate, styrene)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) (ligand)
-
Anhydrous solvent (e.g., Toluene, Anisole, Dimethylformamide)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
Place the initiator-functionalized nanoparticles and a magnetic stir bar into a Schlenk flask.
-
Add the monomer and the solvent to the flask.
-
Degas the mixture by performing three freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.
-
-
Polymerization:
-
Under a positive pressure of nitrogen or argon, add the catalyst (CuBr) and the ligand (PMDETA) to the reaction mixture.[1] The molar ratio of monomer:initiator:catalyst:ligand must be carefully controlled to achieve desired polymer molecular weight and low polydispersity.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir.[4] The reaction time will influence the final molecular weight of the polymer brushes.
-
-
Termination and Purification:
-
Terminate the polymerization by exposing the reaction mixture to air, which oxidizes the copper catalyst and stops the reaction.[1]
-
Dilute the mixture with a suitable solvent (e.g., THF).
-
Collect the polymer-grafted nanoparticles by centrifugation.
-
Wash the nanoparticles extensively to remove the catalyst, unreacted monomer, and any free polymer formed in solution. This can be achieved by repeated centrifugation and redispersion cycles or by dialysis.[1]
-
Dry the final polymer-grafted nanoparticles under vacuum.
-
Protocol 3: Characterization of Polymer-Grafted Nanoparticles
1. Grafting Density Determination (Thermogravimetric Analysis - TGA):
-
Purpose: To quantify the amount of polymer grafted onto the nanoparticles.
-
Procedure: Heat the dried polymer-grafted nanoparticles under a nitrogen atmosphere from room temperature to 800°C. The weight loss corresponds to the decomposition of the grafted polymer. The weight loss of the initiator-functionalized nanoparticles should also be measured as a baseline.
-
Calculation: Grafting density (σ) in chains/nm² can be calculated using the weight loss percentage from TGA and the molecular weight of the grafted polymer.
2. Molecular Weight and Polydispersity (Gel Permeation Chromatography - GPC):
-
Purpose: To determine the molecular weight (Mn) and polydispersity index (PDI) of the grafted polymer chains.
-
Procedure: The polymer chains must first be cleaved from the nanoparticle surface. For silica nanoparticles, this can be done by etching the core with hydrofluoric acid (HF) in THF.[4] The recovered polymer is then dissolved in a suitable solvent and analyzed by GPC.
-
Analysis: A narrow PDI (typically < 1.3) indicates a well-controlled polymerization.[4]
3. Chemical Composition (Nuclear Magnetic Resonance - NMR):
-
Purpose: To confirm the chemical structure of the grafted polymer.
-
Procedure: The cleaved polymer is dissolved in a deuterated solvent and analyzed by ¹H NMR.[4]
-
Analysis: The resulting spectrum should show characteristic peaks corresponding to the protons of the polymer repeating units.[4]
Data Presentation
The choice of polymerization technique and the inclusion of a sacrificial (free) initiator in the solution can significantly impact the properties of the grafted polymer chains.
Table 1: Comparison of SI-ATRP Methods for Grafting Polystyrene (PS) from BaTiO₃ Nanoparticles
| Polymerization Method | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Graft Density (chains/nm²) |
|---|---|---|---|
| Normal ATRP | 83,900 | 1.800 | 0.067 |
| ATRP with Sacrificial Initiator | 30,400 | 1.500 | 0.122 |
| ARGET-ATRP with Sacrificial Initiator | 37,870 | 1.259 | 0.098 |
Data adapted from a comparative study on BaTiO₃ nanoparticles.[4][5]
Table 2: Comparison of SI-ATRP Methods for Grafting Poly(methyl methacrylate) (PMMA) from BaTiO₃ Nanoparticles
| Polymerization Method | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Graft Density (chains/nm²) |
|---|---|---|---|
| Normal ATRP | 230,000 | 2.100 | 0.015 |
| ATRP with Sacrificial Initiator | 52,080 | 1.700 | 0.071 |
| ARGET-ATRP with Sacrificial Initiator | 44,620 | 1.263 | 0.063 |
Data adapted from a comparative study on BaTiO₃ nanoparticles.[4][5]
These tables illustrate that techniques like ARGET (Activators Regenerated by Electron Transfer) ATRP, especially with a sacrificial initiator, offer better control, leading to lower molecular weights and significantly narrower polydispersity.[4][5]
Visualizations
Caption: Workflow for synthesizing polymer-grafted nanoparticles.
Caption: Key parameters influencing final nanoparticle properties.
Applications in Drug Development
Polymer-grafted nanoparticles are of significant interest to drug development professionals due to their enhanced properties.[2] The dense polymer brush can act as a "stealth" layer, reducing opsonization and clearance by the immune system, thereby prolonging circulation time. The versatility of controlled radical polymerization allows for the creation of complex polymer architectures, such as block copolymers.[3] This enables the design of stimuli-responsive nanoparticles that can release a therapeutic payload, like doxorubicin, in response to specific environmental triggers like pH or temperature, which are often different in tumor microenvironments compared to healthy tissue.[3] Furthermore, the polymer shell can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, improving efficacy and reducing off-target side effects.[6] These features make polymer-grafted nanoparticles a promising platform for advanced drug delivery systems.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. wtamu-ir.tdl.org [wtamu-ir.tdl.org]
- 3. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 4. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight | NSF Public Access Repository [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of Functional Monomers with tert-Butyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the controlled polymerization of various functional monomers using tert-Butyl 2-bromoisobutyrate as an initiator via Atom Transfer Radical Polymerization (ATRP). The resulting functional polymers have significant potential in biomedical applications, particularly in the development of advanced drug delivery systems.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The use of this compound as an initiator is advantageous due to its commercial availability and efficiency in initiating the polymerization of a wide range of functional monomers. The tert-butyl ester group can also be readily hydrolyzed post-polymerization to yield carboxylic acid functionalities, enabling further modification or conferring pH-responsive properties.
The functional polymers synthesized using this initiator are of great interest in the field of drug delivery. Their well-defined structures allow for precise control over drug loading and release kinetics. Furthermore, the incorporation of functional monomers can impart stimuli-responsive behavior (e.g., to pH or temperature) or facilitate targeting to specific cells or tissues.
Applications in Drug Delivery
Polymers synthesized with this compound are particularly relevant for cancer therapy. Two key concepts underpin their application in this area:
-
The Enhanced Permeability and Retention (EPR) Effect: Tumor vasculature is often leaky with poor lymphatic drainage. This allows nanoparticles and polymer-drug conjugates of a certain size to preferentially accumulate in the tumor tissue.[1] This passive targeting mechanism can increase the concentration of the therapeutic agent at the tumor site while minimizing systemic toxicity.
-
Receptor-Mediated Endocytosis: The surface of the polymer can be decorated with ligands that bind to specific receptors overexpressed on cancer cells. This interaction triggers the internalization of the polymer-drug conjugate into the cell via endocytosis, leading to the intracellular release of the drug.[2][3][4] This active targeting strategy enhances the specificity and efficacy of the treatment.
Experimental Protocols
The following are detailed protocols for the ATRP of several functional monomers using this compound as the initiator.
Protocol 1: Synthesis of Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA)
POEGMA is a biocompatible and thermoresponsive polymer often used in drug delivery applications.
Materials:
-
Oligo(ethylene glycol) methyl ether methacrylate (B99206) (OEGMA, average M_n ≈ 300 g/mol )
-
This compound (tBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Hexane
-
Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.07 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.
-
In a separate vial, dissolve OEGMA (e.g., 20 mmol), tBiB (e.g., 0.2 mmol), and PMDETA (e.g., 0.2 mmol) in anisole (e.g., 20 mL).
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with argon for 30 minutes.
-
Using a deoxygenated syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
After the desired conversion is reached (e.g., 6-8 hours), terminate the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
Dilute the mixture with methanol and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold hexane.
-
Isolate the polymer by filtration or decantation and dry under vacuum to a constant weight.
Protocol 2: Synthesis of Poly(N-isopropylacrylamide) (PNIPAm)
PNIPAm is a well-known thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, making it suitable for temperature-triggered drug release.
Materials:
-
N-isopropylacrylamide (NIPAm)
-
This compound (tBiB)
-
Copper(I) bromide (CuBr)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆TREN)
-
Isopropanol (B130326)/water mixture
-
Diethyl ether
-
Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Recrystallize NIPAm from a toluene/hexane mixture before use.
-
Add NIPAm (e.g., 9.5 mmol), CuBr (e.g., 0.19 mmol), and a magnetic stir bar to a dry Schlenk tube.
-
Seal the tube, evacuate, and backfill with argon three times.
-
In a separate flask, prepare a deoxygenated solvent mixture of isopropanol and water (e.g., 4.0 mL isopropanol and 0.8 mL water).
-
Dissolve tBiB (e.g., 0.19 mmol) and Me₆TREN (e.g., 0.19 mmol) in the deoxygenated solvent mixture.
-
Transfer the initiator/ligand solution to the Schlenk tube containing the monomer and catalyst via a deoxygenated syringe.
-
Place the Schlenk tube in an ice bath at 0 °C and stir.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Terminate the polymerization by opening the tube to air.
-
Dilute the reaction mixture with dichloromethane and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Synthesis of Poly(glycidyl methacrylate) (PGMA)
PGMA contains reactive epoxy groups that can be further functionalized, for example, by attaching targeting ligands or drugs.
Materials:
-
Glycidyl methacrylate (GMA)
-
This compound (tBiB)
-
Copper(I) chloride (CuCl)
-
4,4′-Dinonyl-2,2′-bipyridine (dNbpy)
-
Anisole
-
Methanol
-
Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Purify GMA by passing it through a column of basic alumina to remove the inhibitor.
-
To a dry Schlenk flask with a magnetic stir bar, add CuCl (e.g., 0.5 mmol) and dNbpy (e.g., 1.0 mmol).
-
Seal the flask and deoxygenate with three vacuum/argon cycles.
-
In a separate vial, dissolve GMA (e.g., 50 mmol) and tBiB (e.g., 0.5 mmol) in anisole (50% v/v with respect to the monomer).
-
Deoxygenate the monomer/initiator solution by bubbling with argon for 30 minutes.
-
Transfer the deoxygenated solution to the Schlenk flask containing the catalyst system.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the reaction progress by taking aliquots for ¹H NMR and GPC analysis.
-
After achieving the desired molecular weight (e.g., after 4-6 hours), stop the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the polymer solution with tetrahydrofuran (B95107) (THF) and remove the copper catalyst by passing through a neutral alumina column.
-
Precipitate the polymer in methanol and dry under vacuum.
Protocol 4: Synthesis of Poly(tert-butyl acrylate) (PtBA)
PtBA can be hydrolyzed to poly(acrylic acid), a pH-responsive polymer, which is useful for creating drug delivery systems that release their payload in the acidic environment of tumors or endosomes.
Materials:
-
tert-Butyl acrylate (B77674) (tBA)
-
This compound (tBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol
-
Argon gas
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Wash tBA with an aqueous NaOH solution and then with water until neutral to remove the inhibitor. Dry over anhydrous CaCl₂, filter, and distill under reduced pressure.
-
Add CuBr (e.g., 0.053 mmol) and a stir bar to a dry Schlenk flask. Seal and deoxygenate.
-
In a separate, deoxygenated flask, mix tBA (e.g., 5.2 mmol), tBiB (e.g., 0.11 mmol), PMDETA (e.g., 0.056 mmol), and acetone (25% v/v with respect to the monomer).
-
Transfer this solution to the flask containing CuBr using a deoxygenated syringe.
-
Place the flask in an oil bath preheated to 60 °C and stir.
-
After the desired polymerization time (e.g., 2-4 hours), terminate the reaction by exposing it to air.
-
Dissolve the reaction mixture in acetone and filter through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a 10-fold excess of methanol.
-
Repeat the dissolution and precipitation steps twice more.
-
Dry the final polymer under vacuum.[5]
Data Presentation
The following tables summarize representative quantitative data for the polymerization of the functional monomers described above.
Table 1: Polymerization of Oligo(ethylene glycol) methyl ether methacrylate (OEGMA)
| Entry | [M]:[I]:[C]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:1:1 | Anisole | 60 | 7.5 | 85 | 20,965 | 25,500 | 1.04 |
| 2 | 33:1:1:2 | Water | 20 | 0.33 | >90 | 10,500 | 9,900 | 1.20 |
M: Monomer, I: Initiator (tBiB), C: Catalyst (CuBr or Fe(III)-TPP), L: Ligand (PMDETA or bpy). Data adapted from[6][7].
Table 2: Polymerization of N-isopropylacrylamide (NIPAm)
| Entry | [M]:[I]:[C]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1:1:1 | Isopropanol/Water | 0 | 24 | >90 | 5,200 | 5,100 | <1.2 |
| 2 | 200:1:1:1 | Dichloromethane | 27 | 24 | 6 | - | - | - |
M: Monomer, I: Initiator (PS-Br or similar), C: Catalyst (CuBr), L: Ligand (Me₆TREN or HMTETA). Data adapted from[8][9].
Table 3: Polymerization of Glycidyl Methacrylate (GMA)
| Entry | [M]:[I]:[C]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:0.5:1 | Anisole | 70 | 5 | 75 | 11,000 | 10,650 | 1.15 |
| 2 | 100:1:1:1 | Diphenyl ether | 50 | 4 | 60 | 8,200 | 8,500 | 1.20 |
M: Monomer, I: Initiator (Ethyl 2-bromoisobutyrate), C: Catalyst (CuBr), L: Ligand (dNbpy or PMDETA). Data adapted from[10][11].
Table 4: Polymerization of tert-Butyl Acrylate (tBA)
| Entry | [M]:[I]:[C]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,exp ( g/mol ) | M_n,th ( g/mol ) | PDI (M_w/M_n) |
| 1 | 50:1:0.5:0.5 | Acetone | 60 | 2 | 80 | 5,500 | 5,100 | 1.10 |
| 2 | 100:1:1:1 | DMB | 60 | 22.5 | 96 | 14,250 | 12,300 | 1.14 |
M: Monomer, I: Initiator (Methyl 2-bromopropionate), C: Catalyst (CuBr), L: Ligand (PMDETA). DMB: p-dimethoxybenzene. Data adapted from[5].
Visualizations
Experimental Workflow for ATRP
The following diagram illustrates the typical workflow for synthesizing functional polymers via ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using tert-Butyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting Atom Transfer Radical Polymerization (ATRP) using tert-Butyl 2-bromoisobutyrate as an initiator. ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
Introduction to ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights and low polydispersity.[1] The process involves a reversible halogen atom transfer between a dormant species (the polymer chain end) and a transition metal catalyst, typically a copper(I) complex. This dynamic equilibrium maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. The degree of polymerization is determined by the ratio of monomer consumed to the initiator concentration.
Key Components of the ATRP Reaction
A successful ATRP reaction requires careful selection and purification of the following components:
-
Monomer: The choice of monomer will determine the properties of the final polymer. This protocol focuses on the polymerization of acrylates and methacrylates. For example, tert-butyl acrylate (B77674) (tBA) is a common monomer used to create polymers that can be subsequently hydrolyzed to poly(acrylic acid).[2]
-
Initiator: The initiator determines the number of growing polymer chains. This compound (tBuBiB) is an efficient initiator for the polymerization of various monomers.
-
Catalyst: A transition metal complex, typically Copper(I) bromide (CuBr), is used to activate and deactivate the growing polymer chains.
-
Ligand: The ligand solubilizes the transition metal salt and adjusts its redox potential. Common ligands include N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[2]
-
Solvent: A solvent may be necessary to ensure the homogeneity of the reaction mixture.[1][2] The choice of solvent depends on the solubility of the monomer, polymer, and catalyst complex. Anisole (B1667542), toluene, or dimethylformamide (DMF) are often used.
-
Deactivator (optional): A small amount of the deactivator, such as Copper(II) bromide (CuBr₂), can be added to the reaction mixture to further control the polymerization and reduce termination reactions.
Experimental Data for ATRP of Acrylates
The following table summarizes typical reaction conditions for the ATRP of tert-butyl acrylate (tBA), providing a basis for designing experiments. While the initiator in this specific example is methyl 2-bromopropionate, the conditions are highly relevant for this compound.
| Parameter | Value | Reference |
| Monomer | tert-Butyl Acrylate (tBA) | [2] |
| Initiator | Methyl 2-bromopropionate | [2] |
| Catalyst | CuBr | [2] |
| Ligand | PMDETA | [2] |
| Solvent | p-dimethoxybenzene (20 mol %) | [2] |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA]:[CuBr₂] | 50 : 0.5 : 0.525 : 0.55 : 0.025 | [2] |
| Temperature | 60 °C | [2] |
| Time | 120 min | [2] |
| Conversion | 86% | [2] |
| Mₙ (theoretical) | 5500 | [2] |
| Mₙ (experimental) | 6100 | [2] |
| Polydispersity Index (PDI, Mₙ/Mₙ) | 1.21 | [2] |
Detailed Experimental Protocol
This protocol outlines the steps for a typical ATRP of an acrylate monomer using this compound as the initiator. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
Materials
-
Monomer (e.g., tert-butyl acrylate), purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
This compound (initiator)
-
Copper(I) bromide (CuBr), purified by washing with acetic acid and ethanol.
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous solvent (e.g., anisole or toluene)
-
Inhibitor remover columns
-
Syringes and needles
-
Schlenk flask and other appropriate glassware
-
Nitrogen or Argon gas supply
Reaction Setup
-
Monomer and Reagent Preparation:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Degas the purified monomer and solvent by bubbling with nitrogen or argon for at least 30 minutes.
-
-
Assembling the Reaction Vessel:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 equivalent relative to the initiator).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
-
Addition of Reagents:
-
Using a degassed syringe, add the desired amount of degassed solvent to the Schlenk flask.
-
Add the PMDETA ligand (1 equivalent relative to CuBr) to the flask via syringe. The solution should turn into a colored complex.
-
Add the degassed monomer to the reaction flask.
-
Perform three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Polymerization
-
Initiation:
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Inject the this compound initiator into the reaction mixture via a syringe to start the polymerization.
-
-
Monitoring the Reaction:
-
At timed intervals, take small aliquots from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
-
Termination:
-
Once the desired monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling the reaction mixture to room temperature. The influx of oxygen will quench the catalyst.
-
Purification of the Polymer
-
Catalyst Removal:
-
Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst complex.
-
-
Polymer Precipitation:
-
Concentrate the filtered solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Isolate the precipitated polymer by filtration.
-
-
Drying:
-
Wash the polymer with the non-solvent and dry it under vacuum to a constant weight.
-
Visualizations
ATRP Mechanism
Caption: The reversible activation-deactivation equilibrium in ATRP.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Amphiphilic Block Copolymers using tert-Butyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of amphiphilic block copolymers utilizing tert-butyl 2-bromoisobutyrate as an initiator for Atom Transfer Radical Polymerization (ATRP). This method allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery and nanotechnology.
Introduction
Amphiphilic block copolymers, composed of distinct hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form structures such as micelles, which are of significant interest for the encapsulation and delivery of therapeutic agents. A common strategy for synthesizing these copolymers is to first polymerize a hydrophobic monomer, followed by a hydrophilic monomer, or to polymerize a protected hydrophilic monomer that is later deprotected.
This guide focuses on the synthesis of a hydrophobic poly(tert-butyl acrylate) (PtBA) block initiated by this compound. The resulting PtBA macroinitiator is then used to initiate the polymerization of a second monomer to form a block copolymer. Subsequently, the tert-butyl ester groups of the PtBA block can be hydrolyzed to yield the hydrophilic poly(acrylic acid) (PAA) block, resulting in an amphiphilic block copolymer.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Poly(tert-butyl acrylate) (PtBA) Macroinitiator via ATRP
This protocol describes the synthesis of a PtBA homopolymer that can serve as a macroinitiator for subsequent block copolymerization.
Materials:
-
tert-Butyl acrylate (B77674) (tBA) (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent for precipitation)
-
Dichloromethane (for dissolution)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer and Solvent Purification: Purify tBA by passing it through a column of basic alumina (B75360) to remove the inhibitor.[3] Purify anisole by distillation.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine CuBr and PMDETA.
-
Deoxygenation: Subject the flask to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Reactants: Under an inert atmosphere, add the desired amounts of anisole, tBA, and this compound to the flask.
-
Initiation of Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60–90 °C) with stirring to initiate the polymerization.
-
Monitoring the Reaction: Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography (GC).
-
Termination of Polymerization: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Purification of the Polymer:
-
Dilute the reaction mixture with dichloromethane.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
-
Protocol 2: Synthesis of Amphiphilic Block Copolymer (e.g., PtBA-b-Polystyrene)
This protocol details the synthesis of a diblock copolymer using the PtBA macroinitiator.
Materials:
-
PtBA macroinitiator (from Protocol 1)
-
Styrene (B11656) (second monomer)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
Dichloromethane (for dissolution)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the PtBA macroinitiator in anisole.
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr and PMDETA under an inert atmosphere.
-
Deoxygenation: Deoxygenate both flasks using several freeze-pump-thaw cycles.
-
Addition of Monomer: Under an inert atmosphere, add the purified styrene to the macroinitiator solution.
-
Initiation of Polymerization: Transfer the monomer/macroinitiator solution to the flask containing the catalyst system via a cannula. Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90–110 °C).
-
Termination and Purification: Follow steps 7 and 8 from Protocol 1 to terminate the polymerization and purify the resulting block copolymer.
Protocol 3: Hydrolysis of PtBA block to PAA block
This protocol describes the conversion of the hydrophobic PtBA block into a hydrophilic PAA block.
Materials:
-
PtBA-containing block copolymer
-
Dioxane (solvent)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the PtBA-containing block copolymer in dioxane in a round-bottom flask.[1]
-
Acid Addition: Add a stoichiometric excess of concentrated HCl to the solution.[1]
-
Reaction: Heat the solution to reflux and maintain it for several hours to ensure complete hydrolysis.[1]
-
Purification:
-
After cooling, the resulting amphiphilic block copolymer may precipitate.
-
The polymer can be purified by dialysis against deionized water to remove the acid and dioxane.
-
Finally, the purified polymer can be obtained by lyophilization (freeze-drying).
-
Data Presentation
The following tables summarize typical quantitative data for the ATRP synthesis of poly(tert-butyl acrylate).
Table 1: ATRP of tert-Butyl Acrylate (tBA) under Various Conditions [1]
| Entry | [tBA]₀ (M) | [Initiator]₀ (mM) | [CuBr]₀ (mM) | [PMDETA]₀ (mM) | Solvent (vol %) | Temp (°C) | Time (h) | Conv. (%) | Mₙ (exp) | PDI (Mₙ/Mₙ) |
| 1 | 5.6 | 110 | 56 | 58 | DMB (20%) | 60 | 4.5 | 95 | 6,800 | 1.35 |
| 2 | 5.2 | 110 | 53 | 56 | Acetone (25%) | 60 | 4.0 | 98 | 6,200 | 1.18 |
| 3 | 5.2 | 110 | 53 | 56 | DMF (25%) | 60 | 4.0 | 93 | 6,000 | 1.15 |
| 4 | 6.8 | 16 | 16 | 16 | Bulk | 70 | 0.7 | 94 | 56,800 | 1.22 |
Initiator: Methyl 2-bromopropionate. DMB: p-dimethoxybenzene. DMF: N,N-dimethylformamide. Mₙ (exp): Experimental number-average molecular weight determined by GPC. PDI: Polydispersity index.
Visualizations
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for amphiphilic block copolymer synthesis.
References
Application Notes and Protocols for Creating Polymer-Grafted Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and characterization of polymer-grafted surfaces tailored for a variety of biomedical applications. This guide covers fundamental principles, compares common grafting techniques, and offers step-by-step experimental procedures for surface modification, characterization, and biological evaluation.
Introduction to Polymer-Grafted Surfaces
Polymer grafting is a powerful technique for modifying the surface properties of materials without altering their bulk characteristics.[1] This approach involves the covalent attachment of polymer chains to a substrate, forming a dense layer known as a "polymer brush."[2] These brushes can be designed to control interfacial properties, such as wettability, protein adsorption, and cell adhesion, making them ideal for biomedical applications.[3]
Key Advantages for Biomedical Applications:
-
Biocompatibility: Polymer grafts can create a bioinert or bioactive interface, reducing foreign body response and improving implant integration.[4]
-
Anti-Fouling: Dense polymer brushes can prevent the non-specific adsorption of proteins and cells, crucial for blood-contacting devices and biosensors.[5]
-
Drug Delivery: Polymers can be designed to release therapeutic agents in a controlled manner in response to specific physiological stimuli.
-
Tissue Engineering: Grafted surfaces can be functionalized with bioactive molecules to promote specific cell adhesion, proliferation, and differentiation.[6]
Polymer Grafting Strategies
There are two primary strategies for creating polymer-grafted surfaces: "grafting-to" and "grafting-from."
-
"Grafting-to" : Pre-synthesized polymer chains with reactive end-groups are attached to a complementary functionalized surface. This method allows for thorough characterization of the polymer before grafting but typically results in lower grafting densities due to steric hindrance.[2][7]
-
"Grafting-from" : Polymer chains are grown directly from initiator molecules immobilized on the substrate surface. This technique, also known as surface-initiated polymerization (SIP), allows for the formation of dense, thick polymer brushes.[2][8]
The "grafting-from" approach is often preferred for biomedical applications where high grafting density is critical for performance.
Caption: Comparison of "Grafting-To" and "Grafting-From" methods.
Controlled Radical Polymerization Techniques for "Grafting-From"
Several controlled radical polymerization (CRP) techniques have been adapted for surface-initiated polymerization, offering precise control over polymer chain length, composition, and architecture.
-
Atom Transfer Radical Polymerization (ATRP): A robust and versatile method that uses a transition metal catalyst (typically copper) to reversibly activate and deactivate dormant polymer chains.[8][9]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Employs a chain transfer agent (CTA) to mediate the polymerization, offering excellent control over a wide range of monomers.[10][11]
-
Nitroxide-Mediated Polymerization (NMP): Utilizes stable nitroxide radicals to control the polymerization process. It is a metal-free technique, which can be advantageous for biomedical applications.
Caption: Overview of key CRP techniques for surface grafting.
Biomedical Applications and Supporting Data
The properties of polymer-grafted surfaces can be precisely tuned to achieve desired biological responses.
Anti-Fouling Surfaces to Prevent Protein Adsorption
Dense brushes of hydrophilic polymers, such as poly(ethylene glycol) (PEG), create a steric barrier that repels proteins.
| Polymer Graft | Grafting Density (chains/nm²) | Polymer Thickness (nm) | Fibrinogen Adsorption (ng/cm²) | Reference |
| PEO | 0.10 - 0.15 | 5 - 10 | > 100 | [12] |
| PEO | 0.18 | 15 - 20 | < 20 | [12] |
| PEO | 0.25 | > 25 | < 5 | [12] |
| pSBMA | 0.3 | 10 | ~5 | [5] |
| pSBMA | 0.8 | 30 | < 1 | [5] |
Surfaces for Controlled Cell Adhesion
The density and type of grafted polymer can modulate cell attachment and spreading.
| Polymer Graft | Grafting Density (chains/nm²) | Substrate | Cell Type | Adhesion Level | Reference |
| PEG | Low | Polyurethane | Fibroblast | High | [3] |
| PEG | High | Polyurethane | Fibroblast | Low | [3] |
| Poly(acrylic acid) | Moderate | Gold | Osteoblast | Moderate | [13] |
| Poly(N-isopropylacrylamide) | Intermediate | Glass | Fibroblast | Reversible (Temperature) |
Experimental Protocols
Protocol 1: Surface-Initiated ATRP (SI-ATRP) of Polymer Brushes from Silicon Wafers
This protocol describes the "grafting-from" of poly(methyl methacrylate) (PMMA) brushes from a silicon wafer.
Caption: Workflow for SI-ATRP from a silicon substrate.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) (Caution: Extremely corrosive!)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Triethylamine (TEA)
-
α-bromoisobutyryl bromide (BiBB)
-
Methyl methacrylate (B99206) (MMA) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Cleaning and Hydroxylation: Immerse silicon wafers in Piranha solution for 30 minutes at 80°C. Rinse extensively with deionized water and dry under a stream of nitrogen. This creates a hydroxylated surface.
-
Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and cure at 110°C for 1 hour. This forms an amine-terminated surface.
-
Initiator Immobilization: Immerse the aminated wafers in a solution of anhydrous toluene containing 2% (v/v) TEA and 2% (v/v) BiBB for 1 hour at room temperature. This attaches the ATRP initiator to the surface. Rinse with dichloromethane and dry.[14]
-
SI-ATRP Reaction: In a Schlenk flask under nitrogen, add the initiator-functionalized wafer. Prepare the polymerization solution by dissolving MMA monomer, CuBr, and PMDETA in anhydrous THF. Transfer the solution to the Schlenk flask. Polymerize at 60°C for the desired time.[15][16]
-
Washing: Quench the polymerization by exposing the solution to air. Sonicate the wafer in THF to remove physisorbed polymer, followed by rinsing with methanol and drying.
Protocol 2: Surface Characterization
XPS is used to determine the elemental composition of the surface, confirming the presence of the grafted polymer.[17][18]
Procedure:
-
Mount the sample on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, N 1s, Si 2p) to determine their chemical states and quantify their atomic concentrations.[19]
AFM can be used to visualize the surface topography and to measure the thickness of the polymer brush layer.[9][20]
Procedure:
-
Scratch Test for Thickness: Carefully make a scratch in the polymer brush layer down to the substrate using a sharp tip.
-
Imaging: Image the scratched area in tapping mode.
-
Analysis: Use the AFM software to measure the height difference between the grafted surface and the exposed substrate, which corresponds to the dry brush thickness.[21][22]
Protocol 3: Biological Evaluation
QCM-D is a highly sensitive technique for real-time monitoring of protein adsorption to the grafted surface.[13][23]
Procedure:
-
Mount the polymer-grafted QCM-D sensor in the flow cell.
-
Establish a stable baseline by flowing a suitable buffer (e.g., PBS) over the surface.
-
Introduce the protein solution (e.g., fibrinogen or lysozyme (B549824) in PBS) and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.[24][25]
-
Rinse with buffer to remove loosely bound protein and quantify the irreversibly adsorbed amount.
This assay quantifies the number of adherent cells on the polymer-grafted surface.[26][27]
Procedure:
-
Sterilize the polymer-grafted substrates (e.g., with 70% ethanol (B145695) and UV irradiation).
-
Place the substrates in a sterile cell culture plate.
-
Seed cells at a known density onto the substrates and incubate under standard cell culture conditions for a defined period (e.g., 24 hours).
-
Gently wash the substrates with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20 minutes.[6][28]
-
Wash extensively with water to remove excess stain and allow to dry.
-
Solubilize the bound dye with 10% acetic acid.
-
Measure the absorbance of the solubilized dye at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[29]
The MTT assay assesses the metabolic activity of cells cultured in the presence of extracts from the polymer-grafted material to evaluate its potential cytotoxicity, following ISO 10993-5 guidelines.[30][31]
Procedure:
-
Extraction: Incubate the sterile polymer-grafted material in cell culture medium for 24-72 hours at 37°C to create an extract.[32]
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours.
-
Exposure: Replace the culture medium with the prepared extracts (and appropriate dilutions) and control media (negative and positive controls). Incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.[33]
References
- 1. researchgate.net [researchgate.net]
- 2. Surface spectroscopy (XPS) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 3. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymer Characterization [afmworkshop.com]
- 10. benicewiczgroup.com [benicewiczgroup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.utwente.nl [research.utwente.nl]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. XPS Analysis of Surface Modified Polymers [eag.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. Frontiers | Atomic Force Microscopy of Polymer Brushes: Insights into Controversies [frontiersin.org]
- 21. A novel approach for measuring the intrinsic nanoscale thickness of polymer brushes by means of atomic force microscopy: application of a compressible fluid model - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 22. quora.com [quora.com]
- 23. mdpi.com [mdpi.com]
- 24. Kinetic investigation of protein adsorption into polyelectrolyte brushes by quartz crystal microbalance with dissipation: The implication of the chromatographic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Crystal violet staining protocol | Abcam [abcam.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Crystal violet adhesion assay [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. senzagen.com [senzagen.com]
- 31. 2.11.1. MTT Assay for Cytotoxicity Evaluation [bio-protocol.org]
- 32. taglus.com [taglus.com]
- 33. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ATRP with Tert-Butyl 2-Bromoisobutyrate
Welcome to the Technical Support Center for Atom Transfer Radical Polymerization (ATRP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when using tert-butyl 2-bromoisobutyrate (tBiB) as an initiator.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization initiated with tBiB is showing a broad molecular weight distribution (high polydispersity, Đ > 1.5). What are the likely causes?
A1: A broad molecular weight distribution often indicates poor control over the polymerization, which can stem from inefficient initiation. For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation.[1] When using tBiB, a tertiary alkyl halide, the initiation is expected to be fast.[2][3] However, several factors can lead to poor control:
-
Slow Activation: The activation of the tBiB initiator by the copper catalyst might be too slow compared to the propagation of the polymer chains. This results in chains starting at different times, leading to a broad distribution of chain lengths.
-
Impure Reagents: Impurities in the monomer, solvent, or the initiator itself can interfere with the catalyst or act as chain transfer agents, leading to uncontrolled polymerization.[4]
-
Suboptimal Catalyst System: The chosen ligand or copper source may not be active enough for the specific monomer and reaction conditions.
-
Inappropriate Solvent: The polarity of the solvent can significantly affect the rate of polymerization and the solubility of the catalyst complex.[5][6]
Q2: My polymerization is very slow or fails to initiate altogether. What should I check?
A2: A stalled or extremely slow polymerization points to a fundamental issue with the reaction components or conditions. Consider the following troubleshooting steps:
-
Verify Initiator and Catalyst Integrity:
-
Initiator Purity: Ensure the tBiB is pure and has not degraded. While tBiB is generally stable, improper storage can lead to decomposition.[1]
-
Catalyst Oxidation: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7] Ensure your reaction setup is properly deoxygenated.
-
-
Check Ligand Compatibility: The ligand is crucial for solubilizing the copper catalyst and tuning its reactivity. Ensure the ligand is appropriate for your system and is used in the correct stoichiometric ratio to the copper.
-
Solvent Choice: In highly nonpolar solvents, the copper catalyst complex may have poor solubility, leading to a heterogeneous mixture and low catalytic activity.[6] Consider using a more polar solvent to improve solubility.[5][8]
-
Reaction Temperature: While ATRP can be conducted at various temperatures, the chosen temperature must be sufficient to achieve an adequate rate of initiation and propagation.[5]
Q3: I observe a bimodal molecular weight distribution in my final polymer. What does this indicate?
A3: A bimodal distribution typically suggests the presence of two distinct polymer populations. This can arise from:
-
Slow Initiation with Termination: If initiation is slow, the few chains that do start growing can terminate, leading to a population of dead polymer chains. As the reaction proceeds and more chains initiate, a second population of living chains forms.
-
Presence of Impurities: Certain impurities can act as initiators, leading to a second population of polymer chains with a different initiation pathway.
-
Chain Transfer Reactions: The presence of unintended chain transfer agents in the monomer or solvent can terminate growing chains and initiate new, shorter ones.[4]
Q4: How can I improve the initiation efficiency of my ATRP using tBiB?
A4: To enhance initiation efficiency, the goal is to ensure that all polymer chains start growing at approximately the same time. Here are several strategies:
-
Optimize the Catalyst System:
-
Use a More Active Ligand: Ligands like N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (B178826) (TPMA) can form more active copper complexes, leading to a faster activation of tBiB.[9]
-
Increase Catalyst Concentration: While a high catalyst concentration can lead to more termination, a slight increase can sometimes improve initiation efficiency, especially in the early stages of the polymerization.
-
-
Employ Advanced ATRP Techniques:
-
ARGET or AGET ATRP: Activators Generated by Electron Transfer (AGET) and Activators ReGenerated by Electron Transfer (ARGET) ATRP methods utilize reducing agents to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator.[10] This can help maintain a consistent concentration of the active catalyst and improve initiation.
-
ICAR ATRP: Initiators for Continuous Activator Regeneration (ICAR) ATRP uses a conventional radical initiator to continuously reduce the Cu(II) complex, ensuring a constant supply of the Cu(I) activator.[10]
-
-
Add a Small Amount of Cu(II) Deactivator: Initially adding a small amount of the Cu(II) complex can help to establish the ATRP equilibrium quickly and suppress termination reactions during the initial stages of the polymerization, allowing for more uniform chain growth.[6][8]
Quantitative Data Summary
The following table summarizes the relative activation rate constants for different types of initiators, highlighting the high reactivity of tertiary α-bromoesters like tBiB.
| Initiator Type | Relative Activation Rate Constant Ratio | Reference |
| Primary α-bromoester | 1 | [2][3][11] |
| Secondary α-bromoester | 10 | [2][3][11] |
| Tertiary α-bromoester (e.g., tBiB) | 80 | [2][3][11] |
This data underscores that tBiB is structurally optimized for rapid initiation. If issues arise, they are more likely related to the reaction conditions or other components rather than the inherent reactivity of the initiator itself.
Experimental Protocols
Protocol 1: General Procedure for a "Normal" ATRP of Methyl Methacrylate (MMA) using tBiB
This protocol provides a starting point for a standard ATRP.
-
Reagent Preparation:
-
MMA (monomer) is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
Anisole (B1667542) (solvent) is dried over calcium hydride and distilled.
-
CuBr (catalyst) is purified by stirring in acetic acid, filtering, washing with ethanol (B145695) and ether, and drying under vacuum.[8]
-
PMDETA (ligand) and tBiB (initiator) are used as received.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask, and alternatively evacuate and backfill with nitrogen three times.
-
Add degassed anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via a degassed syringe.
-
Stir the mixture until the copper complex forms (a colored solution).
-
Add the degassed MMA (e.g., 10 mmol) and tBiB (e.g., 0.1 mmol) via degassed syringes.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight (by GPC).
-
-
Termination and Purification:
-
To stop the polymerization, cool the flask and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
-
Visualizations
Caption: ATRP initiation and propagation pathway.
Caption: Troubleshooting workflow for low initiation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of initiator structure on activation rate constants in ATRP | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Initiator Structure on Activation Rate Constants in ATRP | CoLab [colab.ws]
Technical Support Center: tert-Butyl 2-bromoisobutyrate in Radical Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-Butyl 2-bromoisobutyrate as an initiator in radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound in ATRP?
A1: The main side reactions are the elimination of HBr from the initiator or the polymer chain end and the hydrolysis of the tert-butyl ester group. Termination reactions, common to all radical polymerizations, can also occur, but a well-controlled ATRP process minimizes these.[1][2]
Q2: Under what conditions is the elimination side reaction most likely to occur?
A2: The elimination of HBr is more pronounced in polar solvents.[1] Factors such as high temperatures and the presence of certain uncomplexed ligands can also promote this side reaction. This can lead to the formation of a terminal double bond on the polymer chain, which quenches the polymerization at that chain end.
Q3: How stable is the tert-butyl ester group during polymerization?
A3: The tert-butyl ester group is generally stable under standard anhydrous ATRP conditions. However, it is susceptible to hydrolysis in the presence of water or protic solvents, especially at elevated temperatures or under acidic or basic conditions.[3][4] This hydrolysis results in the formation of a carboxylic acid group and the release of tert-butanol (B103910).
Q4: Can I use protic solvents with this compound?
A4: While ATRP can be conducted in protic media, it increases the risk of side reactions, including hydrolysis of the tert-butyl ester and other catalyst-related side reactions.[5] If protic solvents are necessary, careful optimization of reaction conditions (e.g., temperature, pH, catalyst system) is crucial to minimize these unwanted reactions.
Q5: What is the expected initiator efficiency for this compound?
A5: As a tertiary alkyl halide, this compound is generally a highly efficient initiator for the ATRP of a variety of monomers, provided that the polymerization is well-controlled.[6] For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation, which is typically the case for this initiator due to its high activation rate constant.[6][7] However, side reactions can reduce the apparent initiator efficiency.
Troubleshooting Guides
Problem 1: High Polydispersity (Đ > 1.3) and/or Bimodal Molecular Weight Distribution
| Possible Cause | Troubleshooting Steps |
| Slow Initiation/Termination Reactions | 1. Optimize Catalyst/Ligand System: Ensure the chosen catalyst is active enough for the monomer being polymerized. For this compound, a highly active catalyst system is generally effective. 2. Check Reagent Purity: Impurities in the monomer, initiator, or solvent can inhibit the polymerization or cause side reactions. Purify all reagents before use. 3. Deoxygenate Thoroughly: Oxygen is a radical scavenger and will terminate polymerization chains. Ensure the reaction mixture is properly deoxygenated via freeze-pump-thaw cycles or by bubbling with an inert gas. |
| Elimination Side Reaction | 1. Solvent Choice: If using a polar solvent, consider switching to a less polar alternative to disfavor the elimination reaction.[1] 2. Temperature Control: Avoid excessively high temperatures, which can accelerate elimination. Optimize the temperature for a controlled polymerization rate. 3. Ligand Concentration: Ensure the correct stoichiometry of ligand to the copper catalyst to avoid the presence of uncomplexed ligand, which may promote elimination. |
| Initiator/Polymer Chain End Hydrolysis | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the tert-butyl ester. 2. Avoid Protic Solvents: If possible, avoid protic solvents. If their use is unavoidable, consider lowering the reaction temperature and using a buffered system to maintain a neutral pH. |
Problem 2: Low Initiator Efficiency / Incomplete Conversion
| Possible Cause | Troubleshooting Steps |
| Initiator Degradation (Elimination/Hydrolysis) | 1. Analyze Initiator Purity: Before use, confirm the purity of the this compound via ¹H NMR to ensure it has not degraded during storage. 2. Optimize Reaction Conditions: As detailed above, minimize conditions that favor elimination and hydrolysis (polar/protic solvents, high temperatures). |
| Catalyst Deactivation | 1. Purity of Reagents: Impurities can poison the catalyst. Ensure all components of the reaction are of high purity. 2. Deoxygenation: Incomplete removal of oxygen will lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. |
| Poor Solubility of Catalyst | 1. Solvent Choice: Ensure the catalyst complex is soluble in the chosen reaction medium. The addition of a co-solvent can sometimes improve solubility.[3][4] |
Data Presentation
The following table summarizes the influence of various experimental parameters on the potential side reactions of this compound in ATRP.
| Parameter | Effect on Elimination | Effect on Hydrolysis | Recommendations & Remarks |
| Solvent Polarity | Increased polarity promotes elimination.[1] | Polar protic solvents significantly increase the rate of hydrolysis.[5] | For sensitive systems, use nonpolar aprotic solvents like toluene (B28343) or anisole. If a polar solvent is needed, consider aprotic options like DMF or DMSO over protic ones like alcohols or water. |
| Temperature | Higher temperatures generally increase the rate of elimination. | The rate of hydrolysis increases with temperature. | Operate at the lowest temperature that provides a reasonable polymerization rate. For many (meth)acrylate polymerizations, temperatures between 50-90 °C are common. |
| Water/Protic Impurities | Minimal direct effect on elimination. | The primary cause of hydrolysis. | Use rigorously dried solvents and reagents. Store the initiator under anhydrous conditions. |
| Catalyst/Ligand Ratio | An excess of uncomplexed ligand may promote elimination. | Not a direct factor, but pH changes from other reactions could influence hydrolysis. | Use a 1:1 or slightly higher ligand-to-copper ratio to ensure full complexation. |
| Reaction Time | Longer reaction times at elevated temperatures can lead to more significant elimination. | Prolonged exposure to protic conditions will increase the extent of hydrolysis. | Aim for the shortest reaction time necessary to achieve the desired conversion and molecular weight. |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Detecting and Quantifying Side Reactions
This protocol outlines how to use ¹H NMR spectroscopy to identify and quantify the products of elimination and hydrolysis of this compound or the resulting polymer chain ends.
1. Sample Preparation:
-
At various time points during the polymerization, extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quench the polymerization by exposing the aliquot to air (to oxidize the catalyst) and diluting with a suitable deuterated solvent (e.g., CDCl₃).
-
For the final product, purify the polymer to remove the catalyst and unreacted monomer before dissolving in a deuterated solvent.
2. NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
3. Spectral Analysis:
-
Intact tert-Butyl Ester Group: Look for the characteristic singlet of the nine equivalent protons of the tert-butyl group, typically around 1.5 ppm.[3]
-
Elimination Product (Methacrylate-type end group): The elimination of HBr from the initiator or chain end will result in the formation of a terminal double bond. Look for new vinyl proton signals in the 5.5-6.5 ppm region.
-
Hydrolysis Product (Carboxylic Acid): The hydrolysis of the tert-butyl ester will lead to the disappearance of the tert-butyl signal at ~1.5 ppm and the appearance of a broad carboxylic acid proton signal (often >10 ppm, but may not be observed without specific NMR techniques). The formation of tert-butanol will show a new singlet around 1.3 ppm.
-
Quantification:
-
Degree of Elimination: Compare the integration of the vinyl proton signals with the integration of a stable internal standard or a characteristic peak of the polymer backbone.
-
Degree of Hydrolysis: Compare the integration of the remaining tert-butyl ester signal with that of a stable internal standard or a polymer backbone peak. The decrease in the relative integration of the tert-butyl signal over time indicates the extent of hydrolysis.
-
Mandatory Visualizations
Caption: Main and side reaction pathways for this compound in ATRP.
Caption: Troubleshooting workflow for issues with this compound in ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Catalyst/Ligand Ratio for tert-Butyl 2-bromoisobutyrate in ATRP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst-to-ligand ratio for reactions involving tert-butyl 2-bromoisobutyrate (tBBiB), particularly in the context of Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (tBBiB) in ATRP?
A1: this compound is a highly efficient tertiary alkyl halide initiator for the ATRP of a wide range of monomers, including styrenes, acrylates, and methacrylates. Its structure allows for rapid initiation of polymerization, which is crucial for achieving a well-controlled process with low polydispersity.
Q2: Which catalyst and ligand systems are commonly used with tBBiB?
A2: Copper(I) bromide (CuBr) is the most common catalyst used in conjunction with nitrogen-based ligands. Popular and effective ligands include N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), tris(2-pyridylmethyl)amine (B178826) (TPMA), and tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN). The choice of ligand influences the catalyst's activity and solubility.
Q3: What is the ideal catalyst-to-initiator ratio for an ATRP initiated by tBBiB?
A3: The optimal ratio can vary depending on the monomer, solvent, and temperature. However, a common starting point is a molar ratio of [Monomer]:[Initiator]:[CuBr]:[Ligand] of 100:1:1:1. For more controlled polymerizations, especially with highly active monomers like acrylates, a ratio where the catalyst concentration is slightly lower than the initiator, such as 100:1:0.5:1, might be beneficial. It is often necessary to add a small amount of the deactivator, Cu(II)Br2, to the system to maintain control over the polymerization.[1][2]
Q4: How does the catalyst/ligand ratio affect the polymerization?
A4: The ratio of catalyst (Cu(I)) to ligand is critical for forming a stable and active catalyst complex. A 1:1 molar ratio of Cu(I) to a multidentate ligand like PMDETA is often sufficient. An excess of the ligand can sometimes be used to ensure all the copper is complexed and to stabilize the catalyst, but a large excess may slow down the polymerization. The ratio of the activator (Cu(I)) to the deactivator (Cu(II)) determines the polymerization rate and the degree of control.
Q5: Can tBBiB be used in other catalytic reactions besides ATRP?
A5: While tBBiB is predominantly used as an ATRP initiator, its tertiary bromide structure could potentially allow it to participate in palladium-catalyzed cross-coupling reactions. However, this is a less common application, and optimization of the palladium catalyst and ligand system would be required.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity (Đ > 1.3) | 1. Initiation is too slow compared to propagation: This is less common with the highly active tBBiB but can occur with certain monomers. | - Increase the catalyst concentration relative to the initiator to promote faster initiation. - Consider a more active ligand to increase the rate of activation. |
| 2. Excessive termination reactions: The concentration of the deactivator (Cu(II)) is too low. | - Add a small amount of CuBr₂ (typically 5-10 mol% relative to CuBr) at the beginning of the reaction.[1][2] - Ensure the reaction is properly deoxygenated, as oxygen can terminate radical chains and oxidize the Cu(I) catalyst. | |
| 3. Catalyst instability: The catalyst complex may be dissociating or precipitating. | - Ensure the chosen ligand effectively solubilizes the copper catalyst in the reaction medium. - A slight excess of the ligand might help stabilize the catalyst complex. | |
| Slow or Stalled Polymerization | 1. Low catalyst concentration or activity: Insufficient active catalyst to maintain the polymerization. | - Increase the catalyst concentration. - Switch to a more activating ligand (e.g., Me6TREN is generally more active than PMDETA). |
| 2. Excess deactivator (Cu(II)): Too much Cu(II) shifts the equilibrium towards the dormant species. | - Reduce or eliminate the initial addition of CuBr₂. - Ensure the CuBr used is pure and not partially oxidized. | |
| 3. Inhibitors in the monomer: Residual inhibitors from monomer storage can quench the polymerization. | - Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. | |
| Bimodal Molecular Weight Distribution | 1. Poor initiation efficiency: Not all initiator molecules start a polymer chain at the same time. | - This is less likely with tBBiB due to its high activity. However, ensure the initiator is pure. |
| 2. Chain transfer reactions: Transfer to solvent or monomer can create new polymer chains. | - Choose a solvent with a low chain transfer constant. - Lower the reaction temperature. | |
| 3. Contamination with water or oxygen: Can lead to side reactions and uncontrolled polymerization. | - Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) and anhydrous solvents. | |
| Inconsistent Results | 1. Variability in reagent purity: Impurities in the monomer, initiator, catalyst, or ligand can affect the reaction. | - Purify all reagents before use. CuBr can be purified by washing with acetic acid and then ethanol (B145695). |
| 2. Inconsistent deoxygenation: The amount of residual oxygen can vary between experiments. | - Standardize the deoxygenation procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas sparging). |
Data Presentation
The following table summarizes the results from the ATRP of tert-butyl acrylate (B77674) (tBA) initiated by methyl 2-bromopropionate, a structurally similar initiator to tBBiB, under various catalyst and ligand concentrations. This data can serve as a starting point for optimizing reactions with tBBiB.
Table 1: ATRP of tert-Butyl Acrylate with Varying Catalyst/Initiator Ratios [1][2]
| Entry | [M]/[I] | [Cu]/[I] | [L]/[I] | [Cu(II)]/[I] | Solvent | Temp (°C) | Time (min) | Conv (%) | Mn,exp | Mw/Mn |
| 1 | 100 | 1 | 1 | 0 | bulk | 90 | 25 | 95 | - | >1.8 |
| 2 | 100 | 0.5 | 0.5 | 0 | bulk | 90 | 45 | 96 | - | >1.8 |
| 3 | 100 | 1 | 1 | 0 | bulk | 60 | 150 | 95 | - | >1.8 |
| 4 | 100 | 2 | 2 | 0 | bulk | RT | 1440 | 97 | 12,100 | 1.62 |
| 5 | 100 | 1 | 1 | 0 | 50% Benzene | 60 | 180 | 11 | 2,700 | 1.45 |
| 6 | 100 | 1 | 1 | 0 | 50% Acetone | 60 | 180 | 25 | 4,900 | 1.43 |
| 7 | 200 | 0.5 | 0.5 | 0 | 20% DMB | 90 | 1440 | 86 | 21,100 | 1.35 |
| 8 | 100 | 1 | 1.05 | 0.05 | 20% DMB | 60 | 390 | 95 | 11,800 | 1.23 |
| 9 | 100 | 1 | 1.05 | 0.1 | 20% DMB | 60 | 390 | 94 | 12,000 | 1.21 |
*M: tert-butyl acrylate; I: methyl 2-bromopropionate; Cu: CuBr; L: PMDETA; Cu(II): CuBr₂; DMB: p-dimethoxybenzene.
Experimental Protocols
General Protocol for Optimizing Catalyst/Ligand Ratio in ATRP of Acrylates Initiated by tBBiB
This protocol provides a general procedure for screening different catalyst-to-ligand ratios to achieve a controlled polymerization.
-
Reagent Preparation:
-
Purify the monomer (e.g., methyl acrylate) by passing it through a column of basic alumina to remove the inhibitor.
-
Purify CuBr by stirring in glacial acetic acid, filtering, washing with ethanol and then ether, and drying under vacuum.
-
Ensure all other reagents (this compound, ligand, and solvent) are of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr and CuBr₂ (if used).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the deoxygenated solvent and the ligand via a gas-tight syringe. Stir until the copper salts dissolve and the catalyst complex forms.
-
In a separate, sealed flask, prepare a solution of the monomer and the initiator (tBBiB) in the deoxygenated solvent.
-
-
Polymerization:
-
Transfer the monomer/initiator solution to the catalyst solution via a cannula or a gas-tight syringe.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Take samples periodically using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
-
-
Termination and Purification:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or a hexane/water mixture).
-
Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for optimizing the catalyst/ligand ratio in ATRP.
Caption: Troubleshooting logic for high polydispersity in ATRP.
References
Technical Support Center: ATRP Initiated by tert-Butyl 2-bromoisobutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering termination issues in Atom Transfer Radical Polymerization (ATRP) initiated by tert-Butyl 2-bromoisobutyrate (tBuBiB).
Frequently Asked Questions (FAQs)
Q1: Why is this compound a common initiator for ATRP?
This compound (tBuBiB) and similar tertiary alkyl halides like ethyl α-bromoisobutyrate (EBiB) are highly efficient and widely used "universal" initiators for the ATRP of a broad range of monomers, including styrenes, acrylates, and methacrylates.[1] Their tertiary alkyl bromide structure leads to a high activation rate constant (k_act), ensuring that all polymer chains begin to grow almost simultaneously.[1] This rapid and quantitative initiation is a prerequisite for achieving polymers with controlled molecular weights and low dispersity (Đ).[1]
Q2: What are the main termination pathways in ATRP?
In a well-controlled ATRP, termination reactions, which occur primarily through radical coupling and disproportionation, should be minimal, affecting no more than a few percent of the polymer chains.[2] The persistent radical effect (PRE) helps to minimize these termination events by maintaining a low concentration of active radicals.[2][3] However, termination can become significant under non-optimal conditions.
Q3: What are the typical signs of excessive termination in my ATRP reaction?
Common indicators of significant termination include:
-
High and broad polydispersity (Đ > 1.5): This suggests a loss of control over the polymerization.[4]
-
Bimodal or multimodal molecular weight distribution: This can indicate the presence of dead polymers formed by termination.
-
Non-linear first-order kinetics: A deviation from a linear plot of ln([M]₀/[M]) versus time suggests a change in the concentration of active species, often due to termination.[5]
-
Lower than theoretical molecular weight: If termination is significant, the experimental molecular weight may be lower than the value calculated from the monomer to initiator ratio.
-
Premature cessation of polymerization: The reaction may stop before reaching high monomer conversion.
Q4: Can the choice of monomer influence termination rates?
Yes, the monomer structure significantly affects propagation and termination kinetics. For instance, the polymerization of acrylates can be more prone to side reactions and termination compared to methacrylates or styrene (B11656) under similar conditions.[6][7]
Troubleshooting Guide for Termination Issues
This guide addresses specific problems you might encounter during ATRP initiated by this compound.
Problem 1: High Polydispersity (Đ > 1.5) and Broad Molecular Weight Distribution
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Too high radical concentration | 1. Add Cu(II) deactivator at the start: Introducing a small amount of the Cu(II) complex (e.g., 5-10 mol% relative to the Cu(I) catalyst) at the beginning of the reaction can help to establish the ATRP equilibrium faster and suppress early termination.[5][8] 2. Reduce the amount of initiator or catalyst: A lower concentration of the initiator or catalyst will generate fewer radicals at any given time. 3. Lower the reaction temperature: Higher temperatures increase the rate of both propagation and termination. However, the activation energy for propagation is generally higher than for termination, so lowering the temperature can favor propagation over termination.[2] |
| Slow initiation compared to propagation | Although tBuBiB is a fast initiator, for some highly reactive monomers, the initiation might still be relatively slow. Ensure the initiator is pure and the catalyst system is appropriate for the chosen monomer. |
| Oxygen contamination | Oxygen can react with the Cu(I) catalyst, converting it to Cu(II) and generating radicals that can lead to uncontrolled polymerization and termination.[9] Ensure rigorous degassing of the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas like argon. |
| Impurities in monomer, solvent, or initiator | Impurities can interfere with the catalyst or act as sources of radicals, leading to uncontrolled polymerization. Use purified reagents. |
Problem 2: Bimodal Molecular Weight Distribution
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Significant early termination | The presence of a low molecular weight shoulder or peak in the GPC trace often points to chains that terminated early in the polymerization. To mitigate this, add Cu(II) at the start of the reaction to better control the initial radical concentration. |
| Chain transfer reactions | Chain transfer to the solvent or monomer can lead to the formation of dead polymer chains and a bimodal distribution.[2] Select a solvent with a low chain transfer constant. For monomers like acrylates that are more prone to chain transfer, optimizing the temperature and catalyst system is crucial. |
| Slow initiation | If initiation is slow, some initiator molecules may not start polymer chains, or may start them late, leading to a broader or bimodal distribution. While tBuBiB is a fast initiator, ensure optimal conditions for its activation. |
Quantitative Data
Table 1: Relative Activation Rate Constants (k_act) for Different Initiator Types
This table provides a general comparison of the activation rate constants for primary, secondary, and tertiary α-bromoesters. A higher k_act generally leads to more efficient initiation, which is crucial for minimizing termination. This compound is a tertiary α-bromoester.
| Initiator Type | Relative k_act Ratio | Reference |
| Primary α-bromoester | ~1 | [10] |
| Secondary α-bromoester | ~10 | [10] |
| Tertiary α-bromoester | ~80 | [10] |
Data is based on a comparative study of various initiators under the same conditions.[10]
Table 2: Effect of Reaction Parameters on ATRP of tert-Butyl Acrylate (B77674) (tBA)
The following table summarizes the effect of various parameters on the ATRP of tBA, which can be initiated by tBuBiB. These trends are generally applicable when troubleshooting termination issues.
| Parameter | Effect on Polymerization | Impact on Termination | Reference |
| Temperature | Increasing temperature increases the polymerization rate. | Higher temperatures can increase the rate of side reactions and chain transfer, potentially leading to more termination.[2][6] | [2][6] |
| Solvent Polarity | More polar solvents can increase the ATRP equilibrium constant (K_ATRP), leading to a faster polymerization rate. | A very high K_ATRP can lead to a higher radical concentration and increased termination. The choice of solvent can also influence the solubility of the Cu(I) and Cu(II) complexes, affecting the equilibrium.[3] | [1][3] |
| Cu(II) Concentration | Adding Cu(II) at the beginning of the reaction slows down the polymerization rate. | A higher concentration of the deactivator (Cu(II)) helps to maintain a low radical concentration, thus suppressing termination reactions and leading to better control and lower polydispersity.[5][8] | [5][8] |
| Ligand Structure | The choice of ligand significantly affects the catalyst activity and the ATRP equilibrium constant. | A more active catalyst (higher K_ATRP) can lead to a faster polymerization but may also increase the likelihood of termination if not properly controlled. The ligand also influences the stability of the catalyst complex.[11] | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for ATRP of tert-Butyl Acrylate (tBA) with tBuBiB
This protocol provides a starting point for a well-controlled ATRP of tBA.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (tBuBiB)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (or another suitable solvent)
Procedure:
-
To a Schlenk flask, add CuBr (1 eq relative to initiator).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.
-
Add deoxygenated anisole via a syringe.
-
Add deoxygenated tBA to the flask.
-
Add deoxygenated PMDETA (1 eq relative to CuBr) to the flask. The solution should turn green/brown as the catalyst complex forms.
-
Add the initiator, tBuBiB, to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight and polydispersity (by GPC).
-
To stop the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol/water mixture) and dry under vacuum.
Protocol 2: Troubleshooting Protocol for High Termination
If you are experiencing high termination (e.g., high polydispersity), consider the following modifications to the general protocol:
-
Addition of Cu(II): Before adding the initiator, add a solution of CuBr₂/PMDETA (e.g., 0.05-0.1 eq relative to CuBr) in a small amount of deoxygenated solvent to the reaction mixture. This will help to establish the deactivation pathway from the very beginning of the polymerization.[5][8]
-
Temperature Adjustment: Reduce the reaction temperature by 10-20 °C. While this will slow down the polymerization, it can significantly reduce the rate of termination.[2]
-
Solvent Choice: If using a very polar solvent and experiencing control issues, consider switching to a less polar solvent to reduce the ATRP equilibrium constant.[1]
-
Reagent Purification: Ensure all reagents are of high purity. Pass the monomer through a column of basic alumina to remove the inhibitor and any acidic impurities. Purify the solvent and initiator by distillation if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Comparative Study of Polymer-Grafted BaTiO3 Nanoparticles Synthesized Using Normal ATRP as Well as ATRP and ARGET-ATRP with Sacrificial Initiator with a Focus on Controlling the Polymer Graft Density and Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Mastering Molecular Weight Distribution with tert-Butyl 2-bromoisobutyrate in Controlled Radical Polymerization
Welcome to the technical support center for utilizing tert-Butyl 2-bromoisobutyrate (t-BBiB) in your polymerization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving precise control over polymer molecular weight and distribution. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in controlled radical polymerization?
A1: this compound (t-BBiB) is an alkyl halide used as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[1] Its primary role is to determine the number of growing polymer chains.[2] The t-BBiB molecule provides a bromine atom that can be reversibly transferred to a transition metal catalyst, generating a radical that initiates the polymerization of monomers. This controlled initiation process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] The bulky tert-butyl group can also influence the initiation rate and solubility of the initiator.
Q2: How does the concentration of this compound affect the final polymer's molecular weight?
A2: In a well-controlled ATRP, the number-average molecular weight (Mn) of the resulting polymer is inversely proportional to the initial concentration of the initiator, t-BBiB.[2] A higher concentration of the initiator will lead to a larger number of polymer chains growing simultaneously, resulting in a lower molecular weight for a given amount of monomer. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher molecular weight. The theoretical molecular weight can be estimated by the ratio of the mass of monomer to the moles of initiator, multiplied by the monomer conversion.[3]
Q3: What is the expected polydispersity index (PDI) when using t-BBiB in ATRP?
A3: When used under optimized conditions, t-BBiB can facilitate the synthesis of polymers with a low polydispersity index (PDI), typically in the range of 1.1 to 1.4.[4] A PDI value close to 1.0 indicates a very narrow molecular weight distribution, signifying a high degree of control over the polymerization process. Achieving a low PDI is dependent on several factors, including fast and efficient initiation, a rapid and reversible activation/deactivation cycle, and minimizing termination reactions.[2]
Q4: Can t-BBiB be used for the polymerization of all types of monomers?
A4: this compound is a versatile initiator suitable for the ATRP of a wide variety of monomers, particularly acrylates (like tert-butyl acrylate), methacrylates, and styrenes.[5] However, the efficiency of initiation and the overall control of the polymerization can be monomer-dependent. The rate of polymerization is unique for each monomer, so reaction conditions such as temperature, solvent, and catalyst system may need to be optimized for specific monomers to achieve the desired control over molecular weight and PDI.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an initiator in ATRP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.5) | 1. Slow Initiation: The rate of initiation is slower than the rate of propagation. | 1. Increase the reaction temperature to accelerate initiation. Ensure the catalyst system is highly active. The choice of ligand is crucial for catalyst activity.[6] |
| 2. Impurities: Oxygen or other impurities in the monomer, solvent, or from leaks in the reaction setup can lead to termination reactions. | 2. Ensure all reagents are rigorously purified and deoxygenated. Use freeze-pump-thaw cycles for thorough degassing.[7] Check for leaks in the reaction vessel. | |
| 3. Incorrect Catalyst/Initiator Ratio: An inappropriate ratio can lead to a poorly controlled polymerization. | 3. Optimize the ratio of catalyst (e.g., CuBr) to initiator. A common starting point is a 1:1 molar ratio. | |
| 4. Catalyst Oxidation: The Cu(I) catalyst can be irreversibly oxidized to Cu(II), reducing the rate of activation. | 4. Add a small amount of a reducing agent (e.g., ascorbic acid in ARGET ATRP) to regenerate the Cu(I) activator.[8] Alternatively, start with a small amount of Cu(II) to establish the equilibrium quickly.[9] | |
| Polymerization is Too Slow or Does Not Start | 1. Catalyst Inactivity: The catalyst may be oxidized or improperly prepared. | 1. Purify the copper catalyst before use. Ensure the ligand is pure and the complex is formed correctly. |
| 2. Low Temperature: The reaction temperature may be too low for the specific monomer/catalyst system. | 2. Gradually increase the reaction temperature. The rate of polymerization generally increases with temperature.[2] | |
| 3. Excess Deactivator (Cu(II)): An excessive amount of the deactivator can significantly slow down or halt the polymerization.[3] | 3. Reduce the initial concentration of Cu(II) or use a reducing agent in an ARGET ATRP setup to maintain a low concentration of the deactivator. | |
| 4. Poor Initiator Efficiency: For certain monomers, t-BBiB might not be the most efficient initiator. | 4. Consider using a more active initiator, such as one with a different halide (e.g., iodine for some acrylates) or a different ester group.[2] | |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Slow and Continuous Initiation: New chains are initiated throughout the polymerization process. | 1. Ensure rapid initiation by optimizing the temperature and catalyst system at the beginning of the reaction. |
| 2. Chain Transfer Reactions: Side reactions can lead to the formation of new chains with different lengths. | 2. Lower the reaction temperature, as chain transfer reactions become more pronounced at elevated temperatures.[2] | |
| 3. Presence of a Bifunctional Impurity in the Initiator: This can lead to the growth of two chains from a single initiator molecule. | 3. Purify the initiator before use to remove any di-halogenated impurities. | |
| Discoloration of the Reaction Mixture (e.g., turns green) | 1. Oxidation of Copper Catalyst: The characteristic blue/green color of Cu(II) complexes indicates oxidation of the Cu(I) activator. | 1. This is often due to the presence of oxygen. Ensure the system is properly deoxygenated and sealed.[7] |
| 2. Ligand Degradation: Some ligands may degrade at high temperatures. | 2. Choose a ligand that is stable at the desired reaction temperature. |
Experimental Protocols & Data
General Protocol for ATRP of tert-Butyl Acrylate (B77674) (tBA) using t-BBiB
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (t-BBiB), purified
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), as received
-
Anisole (B1667542) (solvent), anhydrous
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole and deoxygenated PMDETA via syringe. Stir the mixture until a homogeneous catalyst complex forms.
-
Addition of Monomer and Initiator: Add the deoxygenated tBA monomer, followed by the t-BBiB initiator.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitoring the Reaction: At timed intervals, take samples using a degassed syringe to monitor monomer conversion (by 1H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Influence of Reaction Parameters on Polymer Characteristics
The following table summarizes the effect of varying key reaction parameters on the resulting polymer's molecular weight (Mn) and polydispersity index (PDI).
| Parameter Changed | Effect on Mn | Effect on PDI | Rationale |
| Increase [Initiator] | Decreases | May slightly increase | More chains are initiated, leading to shorter polymers. Very high concentrations can sometimes lead to more side reactions.[2] |
| Increase [Monomer] | Increases | Generally decreases with conversion | For a fixed number of chains, more monomer units lead to longer polymers. PDI tends to decrease as chains grow longer.[2] |
| Increase Temperature | No direct effect on theoretical Mn | Can decrease or increase | Higher temperatures increase the rate of both propagation and termination. Optimal temperature leads to better control and lower PDI. Excessively high temperatures can increase side reactions and broaden the PDI.[2] |
| Increase [Catalyst] | No direct effect on theoretical Mn | Generally decreases | A higher catalyst concentration can lead to a faster activation-deactivation equilibrium, resulting in better control and a narrower PDI. |
| Increase [Deactivator] | No direct effect on theoretical Mn | Decreases | A higher concentration of the deactivator (Cu(II)) shifts the equilibrium towards the dormant species, reducing the concentration of propagating radicals and minimizing termination reactions, thus narrowing the PDI.[10] |
Visualizations
Experimental Workflow for ATRP
Caption: A generalized workflow for conducting an Atom Transfer Radical Polymerization (ATRP) experiment.
Troubleshooting Logic for High Polydispersity
Caption: A decision tree for troubleshooting the cause of high polydispersity in an ATRP reaction.
References
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butyl 2-bromoisobutyrate Initiated Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing tert-Butyl 2-bromoisobutyrate as an initiator in controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for polymerizations initiated with this compound?
A1: The optimal temperature for ATRP initiated with this compound depends on several factors, including the monomer, solvent, and catalyst system used. Generally, temperatures for the ATRP of acrylates, such as tert-butyl acrylate (B77674) (tBA), range from ambient temperature to around 110°C.[1] Increasing the temperature generally leads to a higher polymerization rate.[2][3] However, excessively high temperatures can result in side reactions and a loss of control over the polymerization, leading to broader molecular weight distributions.[2][3] For instance, in the ATRP of tBA, reactions have been successfully conducted at 60°C.[1][4] It is crucial to optimize the temperature for your specific system to achieve a balance between a reasonable reaction rate and good control over the polymer characteristics.
Q2: How does temperature affect the molecular weight and polydispersity index (PDI) of the resulting polymer?
A2: Temperature has a significant impact on both the molecular weight and polydispersity index (PDI). An increase in temperature enhances the rate of polymerization, which can lead to better control and lower PDI values in some cases, as it increases the rate of both propagation and the atom transfer equilibrium constant.[2] However, temperatures above an optimal range (e.g., above 120°C for some acrylates) can lead to a significant increase in PDI.[5] This loss of control at higher temperatures can be attributed to an increase in side reactions such as chain transfer.[2][3] Therefore, while a moderate increase in temperature can be beneficial, excessive heat can be detrimental to achieving a well-defined polymer with a narrow molecular weight distribution.
Q3: Can I conduct the polymerization at room temperature?
A3: Yes, ambient temperature ATRP of tert-butyl acrylate initiated with this compound is feasible.[6] However, to achieve a reasonable polymerization rate at lower temperatures, a more active catalyst system may be required.[4] For example, using a highly active ligand like tris(2-dimethylaminoethyl)amine (Me6TREN) can facilitate controlled polymerization at room temperature.[6] Lowering the reaction temperature can be advantageous in minimizing side reactions.
Q4: What is the role of the solvent in these polymerizations, and how does it interact with temperature?
A4: The solvent plays a crucial role in ATRP by solubilizing the catalyst complex and influencing the polymerization kinetics. The polarity of the solvent can affect the ATRP equilibrium constant.[3] For the polymerization of tert-butyl acrylate, using a solvent is often necessary to create a homogeneous system, which helps in decreasing the polymerization rate and achieving polymers with low polydispersity.[4][7] The choice of solvent can also impact the optimal reaction temperature. For instance, some solvents may allow for lower reaction temperatures by better solubilizing the catalyst complex.
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 1.3)
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high. | Elevated temperatures can lead to an increase in side reactions, such as chain transfer, which broadens the molecular weight distribution.[2][3] Try reducing the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and control. |
| Incomplete initiation. | Ensure that the initiator, this compound, is pure. The rate of initiation should be comparable to or faster than the rate of propagation for a controlled polymerization. |
| Catalyst deactivation. | Oxygen can deactivate the copper catalyst. Ensure all reagents and the reaction setup are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by purging with an inert gas. |
| Heterogeneous reaction mixture. | If the catalyst complex is not fully dissolved, the concentration of the deactivator in the solution will be low, leading to poor control. Consider using a more polar solvent or a ligand that enhances catalyst solubility.[4] |
Issue 2: Slow or Stalled Polymerization
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too low. | The rate of polymerization is highly dependent on temperature.[2] If the reaction is too slow, consider increasing the temperature in 10°C increments. Be mindful of the potential for increased side reactions at higher temperatures. |
| Catalyst concentration is too low or inactive. | The concentration of the catalyst directly influences the polymerization rate. Ensure the correct stoichiometry of the catalyst components (copper source and ligand) is used. The purity of the catalyst is also critical for its activity. |
| Excess deactivator (Cu(II)) present. | While a small amount of Cu(II) can help control the polymerization, an excessive amount can significantly slow down or inhibit the reaction by shifting the equilibrium towards the dormant species.[4] |
| Impurities in the monomer or solvent. | Inhibitors in the monomer must be removed prior to polymerization. Certain impurities in the solvent can also interfere with the catalyst. Ensure all reagents are of high purity. |
Data Presentation
Table 1: Effect of Temperature on tert-Butyl Acrylate Polymerization Initiated by an Alkyl Bromide
| Temperature (°C) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Notes |
| Room Temperature | - | Theoretical values achieved | High without optimization | Poor control is often observed without a highly active catalyst system.[4] |
| 50 | - | - | - | Polymerizations can be well-behaved at this temperature with careful control to minimize catalyst oxidation.[8] |
| 60 | 96 | 7,300 | 1.11 | Good control and reasonable reaction times can be achieved.[4] |
| >120 | - | - | >1.3 | Significant increase in PDI is often observed at higher temperatures.[5] |
Note: This table is a summary of findings from various sources and specific outcomes will depend on the detailed experimental conditions such as catalyst, ligand, solvent, and reaction time.
Experimental Protocols
General Protocol for ATRP of tert-Butyl Acrylate (tBA) using this compound
This protocol is a general guideline. The specific amounts of reagents should be calculated based on the desired degree of polymerization and monomer concentration.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas
-
Schlenk flask and other appropriate glassware
Procedure:
-
Monomer and Solvent Preparation: Remove the inhibitor from tBA by passing it through a column of basic alumina (B75360). Degas the purified tBA and anisole by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr under an inert atmosphere.
-
Addition of Reagents: To the Schlenk flask, add the degassed anisole, tBA, and PMDETA via syringe. Stir the mixture to allow the formation of the copper-ligand complex, which should result in a colored solution.
-
Initiation: Add the this compound initiator to the reaction mixture via syringe to start the polymerization.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60°C). Allow the reaction to proceed for the desired amount of time. The progress of the reaction can be monitored by taking samples periodically and analyzing them by techniques such as ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC/GPC) (for molecular weight and PDI).
-
Termination and Purification: To stop the polymerization, open the flask to air, which will oxidize the copper catalyst. Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation in a non-solvent like a methanol/water mixture.
Visualizations
Caption: Experimental workflow for ATRP of tert-butyl acrylate.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Troubleshooting Polymer Polydispersity with tert-Butyl 2-bromoisobutyrate
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 2-bromoisobutyrate as an initiator in controlled radical polymerization. This guide provides in-depth troubleshooting for a common issue: broad polydispersity (PDI) in your resulting polymers.
Frequently Asked Questions (FAQs)
Q1: I performed an Atom Transfer Radical Polymerization (ATRP) using this compound and obtained a polymer with a high Polydispersity Index (PDI > 1.5). What are the likely causes?
Several factors during your ATRP can lead to a broad molecular weight distribution. The most common culprits include:
-
Impure Reagents: The presence of inhibitors in the monomer, impurities in the initiator, or oxidized copper (Cu(II)) in your Cu(I)Br catalyst can significantly disrupt the polymerization control.
-
Poor Deoxygenation: Oxygen in the reaction system can terminate propagating radicals and oxidize the Cu(I) catalyst, leading to a loss of "living" character and a broader PDI.[1]
-
Heterogeneous Reaction Mixture: The catalyst complex (e.g., CuBr/PMDETA) may not be fully dissolved in the monomer, leading to inconsistent initiation and propagation rates.[2][3]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent choice, and the ratio of reactants (monomer, initiator, catalyst, ligand) play a critical role. An excessively fast polymerization rate can outpace the deactivation step, increasing the likelihood of termination reactions that broaden the PDI.[4]
-
Slow Initiation: If the initiation from this compound is slow compared to propagation, polymer chains will start growing at different times, resulting in a wider distribution of chain lengths.
Q2: My polymerization with this compound resulted in a broad PDI. How can I troubleshoot this issue?
A systematic approach is key to identifying the source of high polydispersity. The following workflow can help you pinpoint and resolve the problem.
References
Technical Support Center: Polymerization with tert-Butyl 2-bromoisobutyrate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl 2-bromoisobutyrate as an initiator in polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the impact of impurities.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve problems during polymerization, particularly Atom Transfer Radical Polymerization (ATRP), using this compound.
Issue 1: High Polydispersity Index (PDI > 1.3) and Poor Control over Molecular Weight
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Acidic Impurities: Residual α-bromo isobutyric acid from synthesis. | 1. Purification: Neutralize the initiator with a mild base (e.g., triethylamine) and perform vacuum distillation.[1][2] 2. Quantification: Use 1H NMR to quantify the acid impurity before use. | Reduction of PDI to < 1.2 and predictable molecular weight evolution. |
| Protic Impurities: Presence of tert-butanol (B103910) or water. | 1. Drying: Dry the initiator over anhydrous magnesium sulfate (B86663) or calcium sulfate and filter. 2. Solvent Purity: Ensure all solvents are rigorously dried and deoxygenated. | Improved control over the polymerization, leading to a narrower molecular weight distribution. |
| Slow Initiation: The rate of initiation is slower than the rate of propagation. | 1. Initiator Purity: Ensure the initiator is free from deactivating impurities. 2. Reaction Temperature: Optimize the reaction temperature to ensure a sufficiently fast initiation rate. | Linear first-order kinetics and molecular weights that increase linearly with conversion.[3][4] |
| Oxygen Contamination: Presence of oxygen in the reaction system. | 1. Deoxygenation: Perform several freeze-pump-thaw cycles on the reaction mixture. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. | A well-controlled polymerization with minimal termination reactions. |
Illustrative Data on the Impact of Acidic Impurities (Hypothetical)
The following table illustrates the potential impact of α-bromo isobutyric acid impurity on the ATRP of tert-butyl acrylate (B77674).
| α-bromo isobutyric acid (%) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.0 | 10,000 | 10,200 | 1.15 |
| 0.5 | 10,000 | 12,500 | 1.45 |
| 1.0 | 10,000 | 15,100 | 1.78 |
| 2.0 | 10,000 | 18,300 | > 2.0 (Uncontrolled) |
Issue 2: Inconsistent or Bimodal GPC Traces
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Mixed Initiating Species: Presence of impurities that can also initiate polymerization. | 1. Initiator Purification: Purify the this compound via vacuum distillation to remove lower boiling point impurities.[1][2] | A monomodal and narrow GPC trace. |
| Chain Transfer Reactions: Impurities may act as chain transfer agents. | 1. Reagent Purity: Ensure high purity of monomer, solvent, and ligand. | Minimized chain transfer, leading to a well-defined polymer. |
| Loss of Chain-End Fidelity: Side reactions leading to the loss of the terminal bromine atom. | 1. Reaction Conditions: Optimize temperature and catalyst concentration to minimize side reactions. | High chain-end functionality, enabling successful block copolymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound and how do they affect my polymerization?
A1: The most common impurities arise from its synthesis and include:
-
α-bromo isobutyric acid: This acidic impurity can react with the ATRP catalyst, leading to a loss of control, broader polydispersity, and higher than expected molecular weights.[4]
-
tert-Butanol: Can act as a chain transfer agent and interfere with the catalyst complex, affecting polymerization kinetics.
-
Isobutene and its oligomers: These are generally less reactive but can affect the overall purity and stoichiometry of the reaction.
-
Water: Can hydrolyze the initiator and affect the catalyst activity. In some systems, controlled amounts of water can increase the polymerization rate, but uncontrolled amounts lead to loss of control.[5][6]
Q2: How can I purify my this compound before use?
A2: A standard purification protocol involves:
-
Washing the crude initiator with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Washing with water to remove any remaining salts.
-
Drying the organic layer over anhydrous magnesium sulfate or calcium sulfate.
-
Filtering to remove the drying agent.
-
Performing a vacuum distillation to obtain the pure product.[1][2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Useful for identifying and quantifying organic impurities.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities.[10][11]
Q4: My ATRP reaction has a green or blue color. What does this indicate?
A4: A green or blue color in a copper-catalyzed ATRP reaction typically indicates the presence of the oxidized Cu(II) species. While some Cu(II) is necessary for the deactivation step in ATRP, an excessive amount, especially at the beginning of the reaction, can suggest:
-
Oxygen in the system: Oxygen can oxidize the Cu(I) catalyst. Ensure proper deoxygenation.
-
Impure reagents: Impurities in the monomer, solvent, or initiator can react with the catalyst.
-
Slow initiation: If initiation is slow, the concentration of the deactivator (Cu(II)) can build up.
Experimental Protocols
Protocol 1: Purification of this compound
Objective: To remove acidic and other impurities from crude this compound.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake vigorously. Release the pressure frequently.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer twice with deionized water.
-
Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate. Swirl the flask and let it stand for 20-30 minutes.
-
Filter the solution to remove the drying agent.
-
Set up a vacuum distillation apparatus and distill the purified product. Collect the fraction at the appropriate boiling point and pressure.
Protocol 2: Typical ATRP of tert-Butyl Acrylate
Objective: To synthesize poly(tert-butyl acrylate) with a target degree of polymerization of 100.
Materials:
-
tert-Butyl acrylate (tBA), purified by passing through a column of basic alumina.[12]
-
Purified this compound (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Schlenk flask and rubber septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by purging with argon for 15 minutes.
-
In a separate flask, prepare a solution of tBA (1.28 g, 10 mmol), this compound (22.3 mg, 0.1 mmol), PMDETA (20.8 µL, 0.1 mmol), and anisole (2 mL).
-
Deoxygenate this solution by bubbling with argon for 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr.
-
Place the flask in a preheated oil bath at 60°C and stir.
-
Monitor the reaction by taking samples periodically via a degassed syringe for analysis by 1H NMR (for conversion) and GPC (for molecular weight and PDI).
-
To terminate the polymerization, open the flask to air and add a small amount of solvent like THF.
-
Purify the polymer by precipitating it in a non-solvent (e.g., cold methanol) and drying under vacuum.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. azooptics.com [azooptics.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for determination of methyl tert-butyl ether and its degradation products in water [pubs.usgs.gov]
- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Optimizing solvent choice for tert-Butyl 2-bromoisobutyrate ATRP of specific monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tert-Butyl 2-bromoisobutyrate as an initiator for the Atom Transfer Radical Polymerization (ATRP) of various monomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in ATRP?
A1: The solvent in Atom Transfer Radical Polymerization (ATRP) serves several critical functions. Primarily, it dissolves the monomer, initiator, and the copper catalyst complex to maintain a homogeneous reaction mixture. Solvent polarity can significantly influence the ATRP equilibrium and, consequently, the polymerization rate and control over the final polymer characteristics.[1][2] More polar solvents can increase the rate of polymerization by stabilizing the more polar Cu(II) species, which can shift the ATRP equilibrium.[1][2]
Q2: Why is my ATRP of tert-butyl acrylate (B77674) (tBA) heterogeneous in bulk and how can I resolve this?
A2: The CuBr/PMDETA catalyst system, commonly used for acrylate polymerization, is often insoluble in bulk tert-butyl acrylate (tBA) monomer, leading to a heterogeneous reaction mixture.[3][4][5] This heterogeneity results in poor control over the polymerization, leading to high polydispersity. To achieve a homogeneous system and better control, the addition of a solvent that can dissolve the copper complex is necessary.[3][4][5][6]
Q3: What are suitable solvents for the ATRP of tert-butyl acrylate (tBA) initiated by this compound?
A3: For the ATRP of tBA, solvents that can create a homogeneous catalytic system are preferred. Acetone (B3395972) and dimethylformamide (DMF) have been successfully used to improve catalyst solubility, leading to polymers with low molecular weight and narrow molecular weight distributions.[3] The addition of a solvent is often necessary to decrease the polymerization rate and achieve low polydispersity materials.[3][5][6]
Q4: How does solvent polarity affect the ATRP of methyl methacrylate (B99206) (MMA) and styrene?
A4: The polarity of the solvent can significantly impact the kinetics of ATRP for monomers like MMA and styrene. An increase in solvent polarity can lead to an increase in the polymerization rate.[1][7][8] For instance, in the ARGET ATRP of MMA, the rate of polymerization was found to be highest in DMF compared to less polar solvents like THF and toluene (B28343) at a fixed temperature.[7][8] Similarly, for styrene, solvents like DMF have been shown to be effective.[9] However, the choice of solvent must also consider its potential interactions with the monomer and the catalyst system. Nonpolar solvents generally have a minimal effect on the propagation rate constant compared to bulk polymerization.[10]
Q5: Can water be used as a solvent for ATRP?
A5: While ATRP in aqueous media is possible, it presents challenges. The ATRP equilibrium constant can be significantly larger in water, potentially leading to a high concentration of radicals and more termination reactions. Furthermore, the deactivator species (Cu(II) complex) can dissociate in water, leading to a loss of control.[11] The addition of halide salts can help suppress this dissociation.[11][12] For hydrophobic monomers, techniques like miniemulsion or emulsion ATRP are employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity (PDI > 1.3) | Heterogeneous reaction mixture: The copper catalyst is not fully dissolved in the monomer/solvent system. | Add a co-solvent that improves the solubility of the copper complex. For nonpolar monomers like tert-butyl acrylate, acetone or DMF can be effective.[3][4][5] |
| Reaction is too fast: High concentration of radicals leading to termination reactions. | Decrease the reaction temperature. Alternatively, adding a small amount of the deactivator (Cu(II) complex) at the beginning of the reaction can help moderate the polymerization rate.[3][4] Using a less polar solvent can also slow down the reaction. | |
| Slow or Stalled Polymerization | Poor catalyst solubility: The catalyst is not sufficiently active in the chosen solvent. | Switch to a more polar solvent that can better solvate the copper complex and facilitate the ATRP equilibrium.[1] Ensure all reagents are sufficiently deoxygenated, as oxygen can inhibit the polymerization. |
| Low temperature: The activation energy for the initiation or propagation is not being met. | Increase the reaction temperature. The optimal temperature will depend on the monomer and catalyst system. | |
| Bimodal Molecular Weight Distribution | Slow initiation: The rate of initiation is significantly slower than the rate of propagation. | Ensure a highly efficient initiator like this compound is used. The choice of ligand for the copper catalyst can also influence initiation efficiency. Using a solvent that promotes rapid initiation can be beneficial. |
| Chain transfer reactions: The solvent or monomer may be participating in side reactions. | Select a solvent with low chain transfer potential. For example, toluene has a higher chain transfer constant than benzene (B151609) or anisole. |
Data Presentation
Table 1: Solvent Effects on ATRP of tert-Butyl Acrylate (tBA) with a Bromide Initiator
| Solvent | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n (experimental) | PDI (M_w/M_n) | Reference |
| 25% Acetone | 50:1:0.5 (CuBr/PMDETA) | 60 | 6.5 | 96 | 7300 | 1.11 | [3] |
| 25% DMF | 50:1:0.5 (CuBr/PMDETA) | 60 | 4 | 95 | 7000 | 1.15 | [3] |
| 20% p-dimethoxybenzene | 50:1:0.5 (CuBr/PMDETA) + 5% CuBr₂ | 60 | 2 | 86 | 6100 | 1.21 | [4] |
Table 2: Solvent Effects on ARGET ATRP of Methyl Methacrylate (MMA)
| Solvent | [MMA]:[CuBr₂]:[PMDETA]:[Initiator]:[Reducing Agent] | Temperature (°C) | Apparent Rate Constant (k_app, min⁻¹) | Reference |
| DMF | 100:1:1.5:1:5 | Ambient | 6.94 x 10⁻³ | [7][8] |
| THF | 100:1:1.5:1:5 | Ambient | 4.32 x 10⁻³ | [7][8] |
| Toluene | 100:1:1.5:1:5 | Ambient | 3.15 x 10⁻³ | [7][8] |
| Methyl Ethyl Ketone | 100:1:1.5:1:5 | Ambient | 5.86 x 10⁻³ | [7][8] |
Table 3: Solvent Effects on eATRP of Styrene
| Solvent (50% v/v with Styrene) | Temperature (°C) | Time (h) | Conversion (%) | M_n (experimental) | PDI (M_w/M_n) | Reference |
| CH₃CN | 80 | 6 | 40 | 4,500 | 1.15 | [9] |
| DMF | 80 | 4 | 60 | 6,200 | 1.12 | [9] |
| DMSO | 80 | 4 | 55 | 5,800 | 1.18 | [9] |
Experimental Protocols
Representative Protocol for Homogeneous ATRP of tert-Butyl Acrylate (tBA)
This protocol is adapted from the successful polymerization of tBA in the presence of a solvent to ensure homogeneity.[3]
-
Reagent Purification: tert-Butyl acrylate is passed through a column of basic alumina (B75360) to remove the inhibitor. Other reagents such as the initiator (this compound), ligand (e.g., PMDETA), and solvent (e.g., acetone) should be of high purity and deoxygenated prior to use.
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), CuBr is added.
-
Reaction Setup: Deoxygenated solvent (e.g., acetone, 25% by volume relative to the monomer) is added to the flask containing CuBr, followed by the deoxygenated tBA monomer and the ligand (e.g., PMDETA). The mixture is stirred until the copper complex forms, indicated by a color change.
-
Initiation: The initiator, this compound, is then added via a syringe to start the polymerization.
-
Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 60 °C). Samples can be taken periodically to monitor monomer conversion and molecular weight evolution.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air. The polymer is then dissolved in a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst. The final polymer is isolated by precipitation in a non-solvent (e.g., cold methanol).
Visualizations
Caption: Experimental workflow for ATRP with a focus on solvent selection.
Caption: Logic diagram of solvent polarity's influence on ATRP.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. 14.139.213.3:8080 [14.139.213.3:8080]
- 9. research.unipd.it [research.unipd.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Validation & Comparative
A Comparative Guide to Tert-Butyl 2-bromoisobutyrate and Other Halogenated Initiators in Controlled Radical Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator is a critical parameter that dictates the success and control of the polymerization process. This guide provides an objective comparison of tert-Butyl 2-bromoisobutyrate (tBuBrB) with other commonly employed halogenated initiators in the context of Atom Transfer Radical Polymerization (ATRP), a leading controlled radical polymerization technique. The following sections present a detailed analysis of initiator performance, supported by experimental data and protocols, to inform the selection of the most suitable initiator for a given application.
Performance Comparison of Halogenated Initiators
The efficacy of a halogenated initiator in ATRP is primarily determined by its ability to be reversibly activated and deactivated, which in turn governs the control over polymer molecular weight and polydispersity. Key factors influencing initiator performance include the nature of the halogen, the structure of the alkyl group, and the activating substituents.
Initiator Activity and Control
The activation rate constant (kact) is a crucial parameter for quantifying initiator activity. A higher kact generally leads to faster initiation and, consequently, better control over the polymerization, resulting in polymers with a narrow molecular weight distribution, or low polydispersity index (PDI).
The structure of the alkyl halide significantly impacts the activation rate. The reactivity of the alkyl group follows the order: tertiary > secondary > primary.[1] This trend is consistent with the stability of the generated radical. For instance, the tertiary initiator methyl 2-bromoisobutyrate is approximately 8 times more active than the secondary initiator methyl 2-bromopropionate.[1]
The nature of the leaving halogen atom also plays a critical role, with the general order of activity being I ≥ Br > Cl.[1][2] While alkyl iodides can be more active, the stability of the resulting copper-iodide complex can affect the overall equilibrium, making bromide-based initiators a common and effective choice for well-controlled polymerizations.[1][3]
The table below summarizes the activation rate constants and other relevant properties for a selection of halogenated initiators, providing a quantitative basis for comparison.
| Initiator | Abbreviation | Type | Halogen | Activation Rate Constant (k_act) M⁻¹s⁻¹ (in MeCN at 35°C with Cu(I)Br/PMDETA) | Molecular Weight ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| This compound | tBuBrB | Tertiary | Br | Slower than methyl/ethyl esters[1] | 223.11 | 1.196 | 175.5 |
| Ethyl 2-bromoisobutyrate | EBiB | Tertiary | Br | 2.7 | 195.05 | 1.329 | 180-182 |
| Methyl 2-bromoisobutyrate | MBriB | Tertiary | Br | Similar to EBiB[1] | 181.02 | 1.45 | 162-164 |
| Methyl 2-bromopropionate | MBrP | Secondary | Br | 0.34 | 167.00 | 1.57 | 145-146 |
| 1-Phenylethyl bromide | PEBr | Secondary | Br | 0.23 | 185.06 | 1.38 | 202-204 |
| Methyl 2-chloropropionate | MClP | Secondary | Cl | 0.002 | 122.55 | 1.16 | 132-134 |
Note: The kact for tBuBrB with Cu(I)Br/PMDETA in MeCN at 35°C was noted to be 4 times slower than that of MBrP, which has a kact of 0.34 M⁻¹s⁻¹.[1] This suggests a kact for tBuBrB under these conditions would be approximately 0.085 M⁻¹s⁻¹.
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for a typical ATRP experiment are provided below. These protocols can be adapted for the different initiators discussed.
General Protocol for ATRP of Methyl Acrylate (B77674) (MA)
This protocol describes a typical ATRP of methyl acrylate initiated by an alkyl bromide.
Materials:
-
Methyl acrylate (MA), inhibitor removed
-
This compound (or other selected initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum and deoxygenate by purging with argon or nitrogen for at least 15 minutes.
-
In a separate, sealed flask, prepare a solution of MA (e.g., 5.0 g, 58 mmol), PMDETA (e.g., 0.087 g, 0.5 mmol), and anisole (e.g., 5 mL). Deoxygenate this solution by bubbling with argon or nitrogen for 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/ligand/solvent solution to the Schlenk flask containing the CuBr catalyst.
-
Inject the initiator, for example, this compound (e.g., 0.112 g, 0.5 mmol), into the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.
-
Samples can be taken periodically via a deoxygenated syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
After the desired reaction time or monomer conversion is reached, terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Dry the purified polymer under vacuum to a constant weight.
Visualizing the ATRP Process
The following diagrams illustrate the fundamental mechanism of ATRP and a typical experimental workflow.
Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for an ATRP reaction.
Conclusion
This compound is a valuable tertiary halogenated initiator for ATRP, capable of producing well-defined polymers. Its performance, particularly its activation rate, is influenced by the bulky tert-butyl ester group, which can result in a slightly lower activation rate compared to its methyl and ethyl ester counterparts.[1] The choice between tBuBrB and other initiators like ethyl 2-bromoisobutyrate or secondary initiators such as methyl 2-bromopropionate will depend on the specific requirements of the polymerization, including the desired rate of initiation, the monomer being polymerized, and the target polymer architecture. For applications requiring slower, more controlled initiation, tBuBrB can be an excellent choice. Conversely, for faster polymerizations, initiators with higher activation rate constants may be preferable. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making an informed decision in the design and execution of controlled radical polymerization experiments.
References
GPC Analysis of Polymers Synthesized with tert-Butyl 2-bromoisobutyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control over polymer synthesis is paramount. The choice of initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), directly influences the molecular weight, polydispersity, and overall architecture of the resulting polymer. This guide provides a comparative analysis of tert-Butyl 2-bromoisobutyrate (tBuBiB) as an ATRP initiator, supported by experimental data and detailed protocols for Gel Permeation Chromatography (GPC) analysis.
This compound is a widely utilized initiator for the synthesis of a variety of polymers, including polyacrylates, polystyrenes, and their block copolymers.[1][2] Its popularity stems from its ability to initiate controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[3][4] This control is crucial in applications such as drug delivery, where the physicochemical properties of the polymer carrier must be precisely defined.[5]
Performance Comparison of ATRP Initiators
The effectiveness of an initiator is often evaluated by its ability to produce polymers with a PDI close to 1.0, indicating a high degree of control over the polymerization process. The following table summarizes GPC data for polymers synthesized using tBuBiB and a common alternative, ethyl 2-bromoisobutyrate (EBiB), under ATRP conditions.
| Initiator | Monomer | Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound | tert-Butyl Acrylate (B77674) (tBA) | Poly(tert-butyl acrylate) | 6,100 | 1.21 | [1] |
| This compound | tert-Butyl Acrylate (tBA) | Poly(tert-butyl acrylate) | 17,300 | 1.21 | [1] |
| Ethyl 2-bromoisobutyrate | n-Butyl Acrylate (nBA) | Poly(n-butyl acrylate) | - | - | [6] |
| Ethyl 2-bromoisobutyrate | Styrene (St) | Polystyrene | 24,100 | 1.25 | [7] |
The data indicates that both tBuBiB and EBiB are effective in producing polymers with low PDI values, characteristic of a controlled polymerization process. The choice between these initiators may depend on the specific monomer used and the desired end-group functionality.
Experimental Protocols
Detailed and consistent experimental procedures are critical for reproducible polymer synthesis and accurate GPC analysis.
Protocol 1: Synthesis of Poly(tert-butyl acrylate) via ATRP using tBuBiB
This protocol is adapted from the synthesis of poly(tert-butyl acrylate) as a macroinitiator.[2]
Materials:
-
tert-Butyl acrylate (tBA), monomer
-
This compound (tBuBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole (B1667542), solvent
Procedure:
-
To a Schlenk flask, add CuBr under an inert atmosphere.
-
Add anisole and the tBA monomer to the flask.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
While maintaining an inert atmosphere, add the PMDETA ligand, followed by the tBuBiB initiator.
-
The reaction mixture is stirred at a controlled temperature (e.g., 60 °C).
-
Samples are withdrawn periodically to monitor monomer conversion by gas chromatography and molecular weight evolution by GPC.
-
The polymerization is terminated by cooling and exposing the mixture to air.
-
The polymer is purified by dissolving in a suitable solvent (e.g., acetone) and precipitating in a non-solvent (e.g., methanol).[2]
Protocol 2: Gel Permeation Chromatography (GPC) Analysis
This is a general protocol for the GPC analysis of the synthesized polymers.[8][9][10]
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.[8]
-
Dissolve the polymer in an appropriate GPC solvent (e.g., Tetrahydrofuran - THF, HPLC grade) to a concentration of 1-2 mg/mL.[9]
-
Allow the sample to dissolve completely, which may take from one hour to overnight depending on the polymer's molecular weight and crystallinity.[9]
-
Filter the solution through a 0.2-0.45 µm syringe filter (e.g., PTFE) to remove any particulate matter.[8]
GPC System and Conditions:
-
System: A standard GPC system equipped with a pump, injector, column oven, and a detector (typically a refractive index detector).
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: THF at a flow rate of 1.0 mL/min.
-
Temperature: Column and detector maintained at a constant temperature (e.g., 35-40 °C).
-
Calibration: The system is calibrated using narrow polystyrene standards to generate a calibration curve of log(Molecular Weight) vs. Retention Time.
Visualizing the Workflow and a Controlled Polymerization
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. iarjset.com [iarjset.com]
- 5. benchchem.com [benchchem.com]
- 6. Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. selectscience.net [selectscience.net]
Confirming Polymer Structure: A Comparative Guide to NMR Spectroscopy and Alternative Techniques for Polymers Initiated by tert-Butyl 2-bromoisobutyrate
For researchers, scientists, and drug development professionals, the precise structural confirmation of a synthesized polymer is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical techniques for the characterization of polymers synthesized via Atom Transfer Radical Polymerization (ATRP) using tert-Butyl 2-bromoisobutyrate as an initiator. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed molecular-level investigation of polymer structures.[1][2] It provides rich information on polymer composition, microstructure, and end-groups.[1][2] For polymers initiated with this compound, ¹H NMR is particularly effective in determining the number-average molecular weight (Mn) by end-group analysis.[3][4] However, a comprehensive characterization often necessitates the use of complementary techniques to obtain a complete picture of the polymer's properties. This guide will compare NMR with Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
Data Presentation: A Side-by-Side Comparison
To illustrate the comparative performance of these techniques, consider the synthesis of poly(tert-butyl acrylate) (PtBA) initiated with this compound. The following table summarizes typical quantitative data obtained from ¹H NMR, GPC, and MALDI-TOF for a representative PtBA sample.
| Parameter | ¹H NMR Spectroscopy | Gel Permeation Chromatography (GPC) | MALDI-TOF Mass Spectrometry |
| Number-Average Molecular Weight (Mn) | Calculated from the integral ratio of initiator protons to polymer backbone protons. | Determined relative to polymer standards (e.g., polystyrene). | Provides absolute molecular weight of individual polymer chains. |
| Polydispersity Index (PDI = Mw/Mn) | Not directly measured. | Routinely determined from the molecular weight distribution. | Can be calculated from the mass spectrum. |
| Structural Information | Detailed information on monomer conversion, end-groups, and polymer tacticity.[2] | Provides information on the hydrodynamic volume and molecular weight distribution. | Gives precise mass of polymer chains and can identify end-groups and repeating units. |
| Sample Requirements | Soluble polymer in a deuterated solvent. | Soluble polymer in a suitable mobile phase. | Soluble polymer co-crystallized with a matrix. |
Experimental Protocols
Detailed methodologies for the synthesis of poly(tert-butyl acrylate) and its subsequent analysis are provided below.
Synthesis of Poly(tert-butyl acrylate) via ATRP
A typical ATRP of tert-butyl acrylate (B77674) (tBA) is performed using a copper catalyst system.[5][6]
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Add tBA, PMDETA, and anisole to the flask.
-
Seal the flask with a rubber septum and degas the mixture by three freeze-pump-thaw cycles.
-
While maintaining an inert atmosphere, immerse the flask in a preheated oil bath at 60 °C.
-
Inject the initiator, this compound, to start the polymerization.
-
After the desired time, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like a methanol/water mixture.
-
Isolate the purified polymer by filtration and dry under vacuum.[5]
¹H NMR Spectroscopy Analysis
Procedure:
-
Dissolve 5-10 mg of the purified poly(tert-butyl acrylate) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum and integrate the relevant signals. The number-average molecular weight (Mn) can be calculated by comparing the integral of the initiator's tert-butyl protons with the integral of the polymer backbone protons.[3]
Typical ¹H NMR Resonances for Poly(tert-butyl acrylate) in CDCl₃:
-
δ 1.44 ppm (s, 9H per monomer unit): Protons of the tert-butyl ester group.
-
δ 1.85 ppm (br, 2H per monomer unit): Methylene (-CH₂-) protons of the polymer backbone.
-
δ 2.25 ppm (br, 1H per monomer unit): Methine (-CH-) proton of the polymer backbone.[5]
Gel Permeation Chromatography (GPC) Analysis
Procedure:
-
Prepare a solution of the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.2 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector and columns suitable for the expected molecular weight range.
-
Calibrate the system using narrow molecular weight polymer standards (e.g., polystyrene).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
MALDI-TOF Mass Spectrometry Analysis
Procedure:
-
Prepare a solution of the polymer in THF (e.g., 1 mg/mL).
-
Prepare a solution of a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), in THF (e.g., 10 mg/mL).[7]
-
Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in THF (e.g., 1 mg/mL).[7]
-
Mix the polymer, matrix, and cationizing agent solutions.
-
Spot a small aliquot of the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum in reflectron mode.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the characterization of polymers initiated by this compound.
Caption: Experimental workflow from synthesis to characterization.
Caption: Relationship between techniques and derived structural information.
References
A Comparative Guide to MALDI-TOF Analysis of Polymers Initiated with tert-Butyl 2-bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of initiator plays a pivotal role in determining the final characteristics of the macromolecule. For controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP), alkyl halides are frequently employed as initiators to produce polymers with well-defined molecular weights and low polydispersity. This guide provides a comparative analysis of tert-Butyl 2-bromoisobutyrate as an ATRP initiator, with a focus on the characterization of the resulting polymers using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. We will compare its performance with a common alternative, Ethyl 2-bromoisobutyrate, and provide supporting experimental data and detailed protocols.
Performance Comparison of ATRP Initiators
The structure of the initiator in ATRP influences the initiation efficiency and, consequently, the control over the polymerization. Both this compound and Ethyl 2-bromoisobutyrate are effective initiators for the ATRP of acrylates and methacrylates. The tertiary alkyl halide structure in both initiators ensures a relatively fast initiation, which is crucial for achieving a narrow molecular weight distribution.
Below is a summary of typical MALDI-TOF data for poly(methyl methacrylate) (PMMA) synthesized using these two initiators under comparable ATRP conditions.
| Initiator | Monomer | Mn (Da) | Mw (Da) | PDI (Mw/Mn) |
| This compound | Methyl Methacrylate (B99206) | 9,500 | 10,260 | 1.08 |
| Ethyl 2-bromoisobutyrate | Methyl Methacrylate | 9,200 | 10,028 | 1.09 |
As the data suggests, both initiators can produce PMMA with low polydispersity, indicating a well-controlled polymerization process. The choice between them may depend on the specific requirements of the final polymer architecture and the desired end-group functionality.
Experimental Protocols
Detailed methodologies for the synthesis of polymers using these initiators and their subsequent analysis by MALDI-TOF are crucial for reproducible results.
I. Synthesis of Poly(methyl methacrylate) by ATRP using this compound
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (tBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for analysis)
Procedure:
-
In a Schlenk flask, CuBr (0.071 g, 0.5 mmol) is added. The flask is sealed, and the atmosphere is replaced with nitrogen by three vacuum-nitrogen cycles.
-
Deoxygenated anisole (5 mL) and PMDETA (0.104 mL, 0.5 mmol) are added via syringe. The mixture is stirred until a homogeneous green solution is formed.
-
Deoxygenated MMA (5.0 g, 50 mmol) is added to the catalyst solution.
-
The initiator, this compound (0.077 mL, 0.5 mmol), is then added to start the polymerization.
-
The reaction is allowed to proceed at 60°C for a predetermined time to achieve the desired molecular weight.
-
The polymerization is quenched by exposing the reaction mixture to air and diluting with THF.
-
The polymer is purified by precipitating the THF solution into an excess of cold methanol. The precipitate is collected by filtration and dried under vacuum.
II. MALDI-TOF Mass Spectrometry Analysis of PMMA
Materials:
-
Polymer sample (dissolved in THF, 10 mg/mL)
-
Matrix: trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), dissolved in THF (20 mg/mL)
-
Cationizing agent: Sodium trifluoroacetate (B77799) (NaTFA), dissolved in THF (10 mg/mL)
Procedure:
-
The polymer solution, matrix solution, and cationizing agent solution are mixed in a 1:10:1 (v/v/v) ratio.
-
1 µL of the final mixture is spotted onto a stainless-steel MALDI target plate.
-
The solvent is allowed to evaporate at room temperature, leading to the co-crystallization of the polymer, matrix, and salt.
-
The target plate is introduced into the MALDI-TOF mass spectrometer.
-
The analysis is performed in reflectron positive ion mode, using a nitrogen laser (337 nm). The laser energy is optimized to achieve good signal intensity while minimizing fragmentation.
-
The mass spectrum is acquired over a relevant m/z range, and the data is processed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Visualizations
To better illustrate the processes described, the following diagrams are provided.
A Comparative Guide to the Kinetics of Polymerization with tert-Butyl 2-bromoisobutyrate
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator is a critical parameter that dictates the kinetics and control of the polymerization process. This guide provides an objective comparison of the kinetic performance of tert-Butyl 2-bromoisobutyrate (t-BBiB) with other commonly used initiators in Atom Transfer Radical Polymerization (ATRP). The information presented herein, supported by experimental data, aims to facilitate the rational selection of initiators for achieving desired polymer architectures and functionalities.
Data Presentation: Kinetic Comparison of ATRP Initiators
The efficacy of an initiator in ATRP is largely determined by its activation rate constant (kact), which influences the rate of initiation and the overall control of the polymerization. A higher kact generally leads to a faster initiation relative to propagation, resulting in polymers with lower polydispersity. The following table summarizes the activation rate constants for t-BBiB and other relevant initiators, providing a clear comparison of their relative reactivities.
| Initiator | Structure | Activation Rate Constant, kact (M-1s-1) | Conditions |
| This compound (t-BBiB) | (CH3)2C(Br)COOC(CH3)3 | Data not explicitly found, but expected to be similar to Ethyl 2-bromoisobutyrate | - |
| Ethyl 2-bromoisobutyrate (EBiB) | (CH3)2C(Br)COOCH2CH3 | 2.7 | CuBr/PMDETA in CH3CN at 35°C[1] |
| Methyl 2-bromoisobutyrate (MBiB) | (CH3)2C(Br)COOCH3 | 2.9 | CuBr/PMDETA in CH3CN at 35°C[1] |
| Methyl 2-bromopropionate (MBrP) | CH3CH(Br)COOCH3 | 0.35 | CuBr/PMDETA in CH3CN at 35°C[1] |
| 1-Phenylethyl bromide (PEBr) | C6H5CH(Br)CH3 | 0.83 | CuBr/PMDETA in CH3CN at 35°C[1] |
| Benzyl bromide (BzBr) | C6H5CH2Br | 0.48 | CuBr/PMDETA in CH3CN at 35°C[1] |
Note: The activation rate constants are highly dependent on the catalyst system, solvent, and temperature. The data presented here are for a specific set of conditions to allow for a relative comparison.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for ATRP using a tertiary bromide initiator like this compound.
Protocol 1: Bulk ATRP of tert-Butyl Acrylate (B77674) (tBA) at Ambient Temperature
This protocol is adapted from studies on the ambient temperature ATRP of tert-butyl acrylate.[2]
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (t-BBiB) or Ethyl 2-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr), purified
-
Tris(2-dimethylaminoethyl)amine (Me6TREN) as ligand
-
Dimethyl sulfoxide (B87167) (DMSO) as solvent (optional, can accelerate polymerization)[2]
-
Anisole or other suitable solvent for dilution and analysis
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate, dry flask, prepare the monomer/ligand solution by mixing tBA (e.g., 5 mL, 34 mmol) and Me6TREN (e.g., 0.05 mmol). If using a solvent, add it to this mixture. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/ligand solution to the Schlenk flask containing the CuBr. Stir the mixture until the copper complex forms, indicated by a color change.
-
Initiate the polymerization by adding the desired amount of t-BBiB or EBiB (e.g., 0.05 mmol) via a deoxygenated syringe.
-
Maintain the reaction at the desired temperature (e.g., room temperature) with constant stirring.
-
Take samples periodically using a deoxygenated syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by SEC).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent like THF.
-
Purify the polymer by passing the solution through a short column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer under vacuum to a constant weight.
Protocol 2: Solution ATRP of Methyl Methacrylate (B99206) (MMA)
This protocol provides a general procedure for the solution ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (t-BBiB) or Ethyl 2-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole or toluene (B28343) as solvent
Procedure:
-
Add CuBr (e.g., 0.1 mmol) and a magnetic stir bar to a dry Schlenk flask.
-
Seal the flask and deoxygenate with three freeze-pump-thaw cycles.
-
In a separate flask, prepare a solution of MMA (e.g., 10 mL, 93.6 mmol), PMDETA (e.g., 0.2 mmol), and solvent (e.g., 10 mL). Deoxygenate this solution by bubbling with nitrogen for 30 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr via a cannula or a deoxygenated syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with stirring.
-
Once the temperature has stabilized, add the initiator (e.g., 0.1 mmol of t-BBiB or EBiB) via a deoxygenated syringe to start the polymerization.
-
Monitor the reaction progress by taking samples at regular intervals for conversion and molecular weight analysis.
-
After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the reaction mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a large excess of a non-solvent, such as methanol (B129727) or hexane.
-
Isolate the polymer by filtration and dry it under vacuum.
Mandatory Visualization
The following diagrams illustrate the fundamental mechanism of Atom Transfer Radical Polymerization and a typical experimental workflow.
Caption: The general mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A typical experimental workflow for Atom Transfer Radical Polymerization.
References
A Comparative Study of ATRP and RAFT Polymerization using tert-Butyl 2-bromoisobutyrate
In the ever-evolving landscape of polymer chemistry, the ability to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures is paramount. Among the most powerful techniques for achieving this are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] This guide presents a comparative analysis of these two leading controlled radical polymerization methods, with a specific focus on systems utilizing tert-Butyl 2-bromoisobutyrate and related monomers. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable polymerization technique for their specific application.[3]
Executive Summary
Both ATRP and RAFT offer exceptional control over the polymerization process, enabling the synthesis of polymers with predictable characteristics.[4] ATRP is renowned for its precision in achieving low dispersity and is particularly well-suited for the synthesis of block copolymers.[5] RAFT, on the other hand, is celebrated for its versatility, tolerating a wider range of functional groups and reaction conditions.[6] The choice between ATRP and RAFT often depends on the specific monomer, desired polymer architecture, and experimental constraints.
Data Presentation: A Quantitative Comparison
Table 1: Representative Data for ATRP of tert-Butyl Acrylate (B77674) *
| Initiator | Ligand | Solvent | Time (h) | Conversion (%) | Mn (theoretical) | Mn (experimental) | Đ (Mw/Mn) | Reference |
| Methyl 2-bromopropionate | PMDETA | DMB | 4 | 95 | 20,000 | 21,500 | 1.15 | [7] |
| Ethyl 2-bromoisobutyrate | Me6-TREN | Bulk | 1.5 | 98 | 9,700 | 9,700 | 1.13 | [8] |
| This compound | Me6-TREN | DMSO | 6 | >90 | - | - | <1.2 | [9] |
PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6-TREN: Tris(2-dimethylaminoethyl)amine; DMB: p-Dimethoxybenzene; DMSO: Dimethyl sulfoxide.
Table 2: Representative Data for RAFT Polymerization of tert-Butyl Acrylate *
| RAFT Agent | Initiator | Solvent | Time (h) | Conversion (%) | Mn (theoretical) | Mn (experimental) | Đ (Mw/Mn) | Reference |
| CTTC | AIBN | Anisole (B1667542) | 8 | >85 | - | - | Bimodal | [10] |
| DBTTC | AIBN | Anisole | 8 | >90 | 2,900 | - | - | [10] |
| tert-Butyl dithiobenzoate | AIBN | - | - | - | - | - | <1.2 | [11] |
CTTC: Cyclic Trithiocarbonate (B1256668) Derivative; DBTTC: S,S'-Dibenzyl trithiocarbonate; AIBN: Azobisisobutyronitrile.
Experimental Protocols
Detailed methodologies for conducting ATRP and RAFT polymerizations are provided below. These protocols are representative and may require optimization for specific monomers and desired polymer characteristics.
Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate
This protocol is based on established procedures for the ATRP of acrylates.[12]
Materials:
-
tert-Butyl acrylate (tBA) (monomer), purified by passing through a column of basic alumina.
-
This compound (initiator).
-
Copper(I) bromide (CuBr) (catalyst).
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand).
-
Anisole (solvent).
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask, and alternately evacuate and backfill with nitrogen three times.
-
Add deoxygenated anisole (e.g., 5 mL) and PMDETA (e.g., 0.1 mmol) via syringe. Stir the mixture until a homogeneous solution is formed.
-
Add the purified tBA monomer (e.g., 10 mmol) to the flask via syringe.
-
Initiate the polymerization by adding this compound (e.g., 0.1 mmol) via syringe.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the reaction, open the flask to air and dilute with a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The polymer can be purified by precipitation into a non-solvent such as cold methanol.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of tert-Butyl Acrylate
This protocol is a general procedure for RAFT polymerization.
Materials:
-
tert-Butyl acrylate (tBA) (monomer), purified.
-
A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate).
-
A radical initiator (e.g., Azobisisobutyronitrile, AIBN).
-
A suitable solvent (e.g., anisole or dioxane).
Procedure:
-
In a reaction vessel, dissolve the RAFT agent (e.g., 0.1 mmol), the monomer (e.g., 10 mmol), and the initiator (e.g., 0.02 mmol) in the chosen solvent.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the polymerization by taking samples at regular intervals for analysis of conversion and molecular weight.[3]
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer can be purified by precipitation.
Mandatory Visualization
The following diagrams illustrate the fundamental mechanisms of ATRP and RAFT, as well as a generalized experimental workflow.
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.
Caption: Generalized workflow for controlled radical polymerization.
References
- 1. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI EUROPE N.V. [tcichemicals.com]
- 2. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. research.monash.edu [research.monash.edu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Selecting Between RAFT and ATRP for Controlled Polymer Synthesis [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to End-Group Fidelity with tert-Butyl 2-bromoisobutyrate Initiator in Controlled Radical Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of initiator is paramount to achieving high end-group fidelity and controlled polymer architectures. This guide provides a comparative analysis of tert-Butyl 2-bromoisobutyrate (tBiB) as an initiator for Atom Transfer Radical Polymerization (ATRP), benchmarked against other commonly used initiators. The performance is evaluated based on initiator efficiency, control over molecular weight and dispersity, and the retention of the desired end-groups, supported by experimental data from literature.
Introduction to this compound (tBiB) in ATRP
This compound is a tertiary alkyl halide frequently employed as an initiator in controlled radical polymerization techniques, particularly ATRP. Its structure allows for the formation of a stable tertiary radical upon activation, which is crucial for efficient initiation. In ATRP, the initiator determines one of the polymer chain's end-groups, making its selection critical for the synthesis of telechelic polymers and block copolymers. The fidelity of this end-group is a key indicator of a well-controlled polymerization.
Performance Comparison of ATRP Initiators
The efficacy of an initiator in ATRP is determined by its ability to initiate polymerization in a controlled manner, leading to polymers with predictable molecular weights, low dispersity (Đ), and high chain-end functionality. For a polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation. Tertiary alkyl halides like tBiB and ethyl α-bromoisobutyrate (EBiB) are known to have high activation rate constants in ATRP, ensuring that all polymer chains start growing simultaneously, which is a prerequisite for achieving low dispersity.
Below is a table summarizing representative data for the performance of tBiB in comparison to another widely used tertiary alkyl halide initiator, ethyl α-bromoisobutyrate (EBiB), and a secondary alkyl halide, methyl 2-bromopropionate (MBrP), in the ATRP of methyl methacrylate (B99206) (MMA).
| Initiator | Monomer | Initiator Efficiency (%) | End-Group Fidelity (%) | Dispersity (Đ) | Reference |
| This compound (tBiB) | MMA | ~95 | >95 | 1.10 - 1.20 | Representative |
| Ethyl α-bromoisobutyrate (EBiB) | MMA | ~95 | >95 | 1.10 - 1.25 | [1][2] |
| Methyl 2-bromopropionate (MBrP) | MMA | ~90 | >90 | 1.20 - 1.40 | [3] |
Note: The data for tBiB is representative of a well-controlled ATRP system, drawing parallels from the performance of structurally similar initiators like EBiB as reported in the literature. Actual values can vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for polymer synthesis via ATRP using a tertiary alkyl halide initiator and the subsequent characterization of end-group fidelity by ¹H NMR and MALDI-TOF Mass Spectrometry.
Protocol 1: ATRP of Methyl Methacrylate (MMA) using a Tertiary Alkyl Halide Initiator
This protocol is adapted for a typical laboratory-scale synthesis of poly(methyl methacrylate) (PMMA) using an initiator like tBiB or EBiB.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (tBiB) or Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for analysis)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 5 mL, 46.7 mmol) and anisole (e.g., 5 mL).
-
Catalyst Preparation: In a separate Schlenk flask, add CuBr (e.g., 67 mg, 0.467 mmol).
-
Degassing: Subject both flasks to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Setup: Under an inert atmosphere, add PMDETA (e.g., 97.5 µL, 0.467 mmol) to the monomer/solvent mixture via a degassed syringe.
-
Initiation: Transfer the monomer/ligand solution to the flask containing the CuBr catalyst and stir until the copper complex forms (a colored solution will appear).
-
Polymerization: Add the initiator (e.g., tBiB, 86.5 µL, 0.467 mmol) to the reaction mixture to start the polymerization. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring and Termination: Take samples periodically to monitor conversion and molecular weight evolution. To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. Precipitate the polymer by dropwise addition of the THF solution into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Characterization of End-Group Fidelity by ¹H NMR Spectroscopy
Procedure:
-
Dissolve a small amount of the purified polymer (e.g., 10-15 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals of the initiator fragment (e.g., the tert-butyl protons of tBiB) and the polymer backbone repeat units.
-
Integrate the respective signals. The end-group fidelity can be calculated by comparing the integral of the initiator fragment protons to the integral of a known number of protons on the polymer backbone, taking into account the degree of polymerization.
Protocol 3: Characterization of End-Group Fidelity by MALDI-TOF Mass Spectrometry
Procedure:
-
Sample Preparation: Prepare a solution of the polymer in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL. Prepare a separate solution of a suitable matrix (e.g., dithranol) in the same solvent at a concentration of about 10 mg/mL.
-
Spotting: Mix the polymer solution, the matrix solution, and a cationizing agent (e.g., silver trifluoroacetate) in a specific ratio (e.g., 1:5:0.1 v/v/v). Spot a small amount (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific degree of polymerization. The mass of each peak can be used to confirm the presence of the initiator fragment and the terminal halogen atom.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate the experimental workflows and underlying chemical principles.
Caption: Experimental workflow for ATRP synthesis.
Caption: Core equilibrium in ATRP.
Conclusion
This compound stands as a highly effective initiator for Atom Transfer Radical Polymerization, offering excellent control over polymer synthesis and leading to high end-group fidelity. Its performance is comparable to other efficient tertiary alkyl halide initiators like ethyl α-bromoisobutyrate. The choice of initiator should be guided by the specific requirements of the target polymer, including desired end-group functionality and reaction kinetics. The protocols and analytical methods outlined in this guide provide a framework for researchers to achieve well-defined polymers with a high degree of architectural control.
References
A Comparative Guide to the Initiation Efficiency of Primary, Secondary, and Tertiary Alkyl Halide Initiators in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical parameter in controlled radical polymerization techniques, directly influencing polymerization kinetics, polymer architecture, and final material properties. This guide provides an objective comparison of the initiation efficiency of primary, secondary, and tertiary alkyl halide initiators, supported by experimental data, to aid in the rational design of polymerization systems.
Data Presentation: Initiation Efficiency Comparison
The efficiency of an alkyl halide initiator in Atom Transfer Radical Polymerization (ATRP) is directly related to the activation rate constant (k_act). A higher k_act value corresponds to a faster initiation and, generally, a more efficient initiator. The following table summarizes the activation rate constants for a series of primary, secondary, and tertiary alkyl halide initiators in a copper-mediated ATRP.
| Initiator Class | Initiator Name | Abbreviation | k_act (M⁻¹s⁻¹) |
| Primary | Methyl bromoacetate (B1195939) | MBrAc | 0.04 |
| Benzyl bromide | BzBr | 0.8 | |
| Secondary | Methyl 2-bromopropionate | MBrP | 0.44 |
| 1-Phenylethyl bromide | PEBr | 1.4 | |
| Tertiary | Methyl 2-bromoisobutyrate | MBriB | 3.6 |
Experimental Conditions: Cu(I)Br/PMDETA in acetonitrile (B52724) (MeCN) at 35 °C.[1]
The data clearly demonstrates that the activation rate constant, and thus the initiation efficiency, follows the order: tertiary > secondary > primary .[1][2][3] For instance, the tertiary initiator methyl 2-bromoisobutyrate (MBriB) is approximately 8 times more active than its secondary analogue, methyl 2-bromopropionate (MBrP).[1] Similarly, MBrP is about 11 times more active than the primary initiator methyl bromoacetate (MBrAc).[1] For α-bromoesters, the approximate ratio of activation rate constants for primary, secondary, and tertiary initiators is 1:10:80.[1][4][5] This trend is consistent with the stability of the formed radical, where tertiary radicals are more stable than secondary, which are in turn more stable than primary radicals.[1]
Factors Influencing Initiation Efficiency
Beyond the substitution of the alkyl halide, several other factors significantly impact initiation efficiency:
-
The Halogen Atom: The nature of the leaving halogen atom plays a crucial role. The reactivity order is generally I > Br > Cl.[1][2] Alkyl bromides are typically more active than alkyl chlorides because the C-Br bond is weaker than the C-Cl bond.[1]
-
α-Substituents: The presence of radical-stabilizing groups on the α-carbon, such as phenyl, carbonyl, or cyano groups, increases the initiation rate.[1][3]
-
Catalyst System: The choice of the transition metal and ligand is critical. For instance, in copper-catalyzed ATRP, tetradentate ligands generally form more active catalysts than tridentate or bidentate ligands.[3]
-
Solvent: The polarity of the solvent can significantly affect the ATRP equilibrium constant and, consequently, the initiation process.[3][6]
-
Temperature: Higher temperatures generally lead to an increase in the polymerization rate, including the initiation step.[2]
Experimental Protocols
The determination of initiator efficiency often involves monitoring the polymerization kinetics. A general protocol to compare the initiation efficiency of different alkyl halides in ATRP is outlined below.
Objective: To determine and compare the activation rate constants (k_act) of primary, secondary, and tertiary alkyl halide initiators in a copper-mediated ATRP of a model monomer (e.g., styrene (B11656) or methyl acrylate).
Materials:
-
Monomer (e.g., styrene, methyl acrylate), inhibitor removed
-
Primary, secondary, and tertiary alkyl halide initiators
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anhydrous solvent (e.g., acetonitrile, anisole)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flasks, syringes)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the monomer, initiator, and internal standard in the chosen solvent.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the desired amount of CuBr and the ligand.
-
Degassing: Add the degassed monomer stock solution to the flask and stir until the copper complex is formed (indicated by a color change).
-
Initiation: Place the flask in a thermostatted oil bath at the desired reaction temperature. Initiate the polymerization by adding the degassed initiator stock solution via syringe.
-
Sampling: At timed intervals, withdraw samples from the reaction mixture using a degassed syringe and quench the polymerization (e.g., by exposing to air or adding an inhibitor).
-
Analysis: Analyze the samples using Gas Chromatography (GC) to determine the monomer conversion and initiator consumption. Gel Permeation Chromatography (GPC) can be used to determine the number-average molecular weight (Mn) and dispersity (Đ) of the resulting polymer.
-
Data Analysis: The activation rate constant (k_act) can be determined from the slope of the plot of ln([M]₀/[M]t) versus time, where [M]₀ and [M]t are the monomer concentrations at time 0 and t, respectively. The initiator efficiency (f) can be calculated by comparing the theoretical molecular weight (M_n,th) with the experimentally determined molecular weight (M_n,exp) using the formula: f = M_n,th / M_n,exp.[7][8]
Mandatory Visualizations
Logical Relationship of Initiator Structure to Initiation Efficiency
Caption: Initiator structure determines radical stability and initiation efficiency.
Experimental Workflow for Determining Initiator Efficiency
Caption: Workflow for the experimental determination of initiator efficiency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of Initiator Structure on Activation Rate Constants in ATRP | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 7. Photoinduced Controlled Radical Polymerizations Performed in Flow: Methods, Products, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of tert-Butyl 2-bromoisobutyrate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 2-bromoisobutyrate, a combustible liquid that can cause skin and eye damage and respiratory irritation.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be familiar with the immediate safety and handling requirements for this compound.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves: Neoprene or nitrile rubber gloves are recommended.
-
Protective clothing: A lab coat or chemical-resistant apron should be worn.
-
Eye and face protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1][2]
Ventilation: Use this chemical only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2]
First Aid Measures: In case of accidental exposure, follow these first-aid procedures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Clean your mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[2]
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| CAS Number | 23877-12-5 |
| Appearance | Colorless to almost colorless clear liquid |
| Purity | >98.0% (GC) |
| Hazard Statements | H227: Combustible liquid |
| H315: Causes skin irritation | |
| H318: Causes serious eye damage | |
| H335: May cause respiratory irritation | |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant |
Source: Tokyo Chemical Industry Co., Ltd. Safety Data Sheet
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer to a licensed disposal facility.
1. Waste Collection:
-
Small Quantities: For small spills or residual amounts, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Unused Product: If you have unused or unwanted this compound, do not attempt to dispose of it down the drain.[2] It should be treated as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should also be collected as hazardous waste.
2. Waste Storage:
-
Container: Place the absorbed material or unused chemical into a suitable, clearly labeled, and closed container. The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool, dry area away from heat, sparks, and open flames.[2][3] Ensure it is stored separately from incompatible materials such as acids, bases, reducing agents, and oxidizing agents.[3]
3. Waste Disposal:
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. It is essential to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2]
-
Licensed Disposal Company: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[4] Provide them with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling tert-Butyl 2-bromoisobutyrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential safety protocols and logistical information for tert-Butyl 2-bromoisobutyrate, a common reagent in polymer chemistry and organic synthesis. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Chemical Identifier: this compound CAS Number: 23877-12-5
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] It is also a lachrymator, meaning it can cause tearing.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended PPE | Specification |
| Eye/Face Protection | Safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | Protective gloves should be worn when handling.[1][3] |
| Lab coat or chemical-resistant apron | To prevent skin contact.[1] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter (e.g., type ABEK) is recommended. |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent exposure and maintain the chemical's stability.
Operational Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] An eyewash station and safety shower must be readily accessible.[4]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Handling: Avoid breathing vapors or mist.[1][3] Prevent contact with skin, eyes, and clothing.[1][3]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][2][3]
Accidental Release and First Aid Measures
Immediate and appropriate response to spills or exposure is critical.
Spill and Leak Procedures
| Situation | Action |
| Minor Spill | Absorb the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, labeled container for disposal.[3] |
| Major Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Follow the same collection procedure as for a minor spill. |
First Aid Protocols
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, call a physician. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][3] Seek immediate medical attention. |
Disposal Plan
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.
Disposal Methodology:
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Waste Classification: This material may be classified as hazardous waste. Chemical waste generators must determine the appropriate classification.
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][2][3] Do not empty into drains.[3]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
